Dabigatran-13C-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C25H25N7O3 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuterio(113C)methyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1+1D3 |
InChI 键 |
YBSJFWOBGCMAKL-KQORAOOSSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dabigatran-13C-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran (B194492) is a potent, reversible, and competitive direct thrombin inhibitor (DTI) that has become a cornerstone in oral anticoagulant therapy. It is administered as the prodrug, dabigatran etexilate, which undergoes rapid conversion to its active form, dabigatran.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of dabigatran, with a special focus on its isotopically labeled form, Dabigatran-13C-d3. While the core mechanism of action is identical to the unlabeled compound, this compound serves as a critical tool in the precise quantification of dabigatran in biological matrices, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3]
Core Mechanism of Action
Dabigatran exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][4] This inhibition is concentration-dependent and reversible.[5] A significant advantage of dabigatran over indirect thrombin inhibitors, such as heparin, is its ability to inhibit both free (circulating) and clot-bound thrombin.[1][6] By neutralizing thrombin, dabigatran effectively prevents the conversion of fibrinogen to fibrin (B1330869), the final step in the formation of a thrombus.[1] Furthermore, it inhibits thrombin-induced platelet aggregation.[5]
The isotopic labeling in this compound does not alter its chemical structure or pharmacological activity. Its increased mass allows for its differentiation from the unlabeled drug in mass spectrometry, making it an ideal internal standard for accurate pharmacokinetic and bioequivalence studies.[3]
Quantitative Pharmacological Data
The interaction of dabigatran with thrombin and its pharmacokinetic profile have been extensively characterized. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Dabigatran
| Parameter | Value | Description |
| Inhibition Constant (Ki) for Thrombin | 4.5 ± 0.2 nmol/L | A measure of the high binding affinity of dabigatran to thrombin.[5][7] |
| IC50 for Thrombin Inhibition | 9.3 nmol/L | The concentration of dabigatran required to inhibit 50% of thrombin activity.[5] |
| IC50 for Free Thrombin | 186 nM | The concentration required to inhibit 50% of free thrombin in plasma.[8] |
| IC50 for Clot-Bound Thrombin | 200 nM | The concentration required to inhibit 50% of thrombin bound to a fibrin clot.[8] |
| IC50 for Thrombin-Induced Platelet Aggregation | 10 nM | The concentration required to inhibit 50% of platelet aggregation induced by thrombin.[9] |
| IC50 for Inhibition of Thrombin Binding to Platelets | 118 nM | The concentration required to inhibit 50% of thrombin binding to platelets.[5] |
Table 2: Key Pharmacokinetic Parameters of Dabigatran in Humans
| Parameter | Value | Description |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Time to reach maximum concentration after oral administration of dabigatran etexilate.[1][4] |
| Bioavailability | 3-7% | The proportion of the administered dose that reaches systemic circulation.[1] |
| Plasma Half-life (t1/2) | 12-17 hours | The time required for the plasma concentration of dabigatran to reduce by half.[10] |
| Volume of Distribution (Vd) | 50-70 L | A measure of the distribution of the drug in the body.[11] |
| Renal Excretion | ~80% | The primary route of elimination for dabigatran.[12] |
| Peak Plasma Concentration (Cmax) at 150 mg BID | ~180 ng/mL | The maximum plasma concentration at a standard therapeutic dose.[6] |
| Trough Plasma Concentration (Ctrough) at 150 mg BID | ~90 ng/mL | The minimum plasma concentration before the next dose at a standard therapeutic regimen.[6] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the coagulation cascade and the precise point of intervention by dabigatran.
References
- 1. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and pharmacodynamics of the new oral anticoagulants dabigatran and rivaroxaban] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Delayed concentration effect models for dabigatran anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Sourcing and Quality Assessment of Dabigatran-13C-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of suppliers for the isotopically labeled internal standard, Dabigatran-13C-d3, and outlines key considerations for its quality assessment. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-purity this compound for analytical and research purposes.
Introduction to this compound
This compound is a stable isotope-labeled version of Dabigatran, a potent, reversible, and competitive direct thrombin inhibitor. The incorporation of carbon-13 and deuterium (B1214612) atoms makes it an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used to quantify Dabigatran in biological matrices. Accurate quantification is crucial in pharmacokinetic and metabolic studies during drug development.
Sourcing this compound: A Comparative Landscape
A critical step in any research involving analytical standards is the selection of a reliable supplier. The following table summarizes publicly available information from various suppliers of this compound. It is important to note that availability, purity, and catalog details may change, and direct inquiry with the suppliers is always recommended.
| Supplier | CAS Number | Molecular Formula | Purity | Notes |
| Cayman Chemical | 2967480-55-1 | C₂₄¹³CH₂₂D₃N₇O₃ | ≥99% deuterated forms (d₁-d₃) | Intended for use as an internal standard.[1] |
| 211914-51-1 | Not specified for labeled | ≥95% | Listed as a labeled version of Dabigatran.[2] | |
| MedChemExpress (MCE) | Not specified | C₂₄¹³CH₂₂D₃N₇O₃ | Not specified | Labeled as a stable isotope.[3][4][5] |
| Simson Pharma Limited | Not specified | C₂₄¹³CH₂₂D₃N₇O₃ | Not specified | Offers custom synthesis and provides a Certificate of Analysis.[6][7][8] |
| TLC Pharmaceutical Standards Ltd. | Not specified | C₂₄¹³CH₂₂D₃N₇O₃ | Not specified | Product code D-59109.[9] |
| Sigma-Aldrich | 2967480-55-1 | Not specified | Not specified | Distributed by AA BLOCKS, INC. Certificate of Analysis available. |
| SynZeal | 2967480-55-1 | C₂₄¹³CH₂₂D₃N₇O₃ | Not specified | Available via synthesis on demand.[10] |
| CymitQuimica | 211914-51-1 | C₂₄¹³CH₂₂D₃N₇O₃ | Not specified | White to off-white solid.[11] |
| EvitaChem | Not specified | Not specified | Not specified | Mentioned for use as an internal standard in quantitative analysis.[12] |
| Ace Therapeutics | Not specified | Not specified | 99.95% | Listed under inhibitors and activators.[13] |
Quality Assessment and Experimental Protocols
Ensuring the purity and identity of this compound is paramount for the integrity of research data. While specific protocols are often proprietary to the supplier, a general workflow for quality control can be outlined. A Certificate of Analysis (CoA) should always be requested from the supplier, which typically includes data from the following analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity of the compound by separating it from any impurities.
-
General Methodology:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where Dabigatran has significant absorbance (e.g., ~315 nm).[2]
-
Purity Calculation: The peak area of this compound is compared to the total peak area of all components in the chromatogram.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and isotopic enrichment of the labeled compound.
-
General Methodology:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected molecular weight is approximately 475.5 g/mol .[1][9][11]
-
Isotopic Distribution: The mass spectrum will show a characteristic isotopic pattern confirming the presence of ¹³C and deuterium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and the position of the isotopic labels.
-
General Methodology:
-
¹H NMR: Will show the proton signals, and the integration values will be consistent with the structure. The absence of a signal corresponding to the deuterated positions confirms successful labeling.
-
¹³C NMR: Will show signals for the carbon atoms, including the enriched ¹³C position.
-
Logical Workflows for Procurement and Quality Control
The following diagrams, generated using the DOT language, illustrate logical workflows for selecting a supplier and for performing in-house quality control of a newly acquired batch of this compound.
Conclusion
The selection of a high-purity, well-characterized this compound is a foundational requirement for accurate and reproducible quantitative bioanalysis. Researchers should engage with potential suppliers to obtain comprehensive analytical data before purchase. Furthermore, an orthogonal in-house verification of the material's identity and purity is a critical step to ensure the integrity of experimental results. This guide provides a starting point for navigating the supplier landscape and establishing robust quality control procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. Stable Isotope Labeled Compounds | Simson Pharma Limited [simsonpharma.com]
- 9. TLC Pharmaceutical Standards Ltd. (Page 18) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 10. Dabigatran Etexilate EP Impurity E | 212321-78-3 | SynZeal [synzeal.com]
- 11. CAS 211914-51-1: Dabigatran | CymitQuimica [cymitquimica.com]
- 12. Buy Dabigatran-13C,d3 (EVT-10956074) [evitachem.com]
- 13. Inhibitors & Activators - Ace Therapeutics [acetherapeutics.com]
Navigating the Analytical Landscape of Dabigatran-13C-d3: A Technical Guide
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative bioanalysis. This technical guide provides an in-depth overview of the critical data and methodologies associated with a certificate of analysis for Dabigatran-13C-d3, a vital tool in pharmacokinetic and metabolic studies of the direct thrombin inhibitor, dabigatran.
Core Analytical Data
A certificate of analysis for a high-purity research-grade compound like this compound provides essential information regarding its identity, purity, and isotopic enrichment. Below is a summary of typical quantitative data presented in a structured format for clarity and comparison.
| Parameter | Specification | Result | Method |
| Identity | |||
| Molecular Formula | C₂₄¹³CH₂₂D₃N₇O₃ | Conforms | Mass Spectrometry, ¹H-NMR |
| Molecular Weight | 475.52 g/mol | Conforms | Mass Spectrometry |
| Purity | |||
| Chromatographic Purity | ≥98% | 99.5% | HPLC/UV |
| Chemical Purity | ≥98% | 99.6% | ¹H-NMR |
| Isotopic Enrichment | |||
| Deuterium Incorporation | ≥99 atom % D | 99.7 atom % D | Mass Spectrometry |
| Carbon-13 Incorporation | ≥99 atom % ¹³C | 99.2 atom % ¹³C | Mass Spectrometry |
| Physical Properties | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in DMSO or Methanol | Conforms to specification | Solubility Test |
Experimental Protocols: Ensuring Analytical Integrity
The quantitative data presented in a certificate of analysis is substantiated by rigorous experimental protocols. The following sections detail the methodologies for key analytical tests performed on this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is employed to assess the chromatographic purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main compound is compared to the total peak area of all components in the chromatogram to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a cornerstone technique for confirming the molecular weight and determining the level of isotopic labeling.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.
-
Procedure for Isotopic Enrichment: The relative intensities of the isotopic peaks for the labeled and unlabeled compound are measured. The isotopic enrichment is calculated based on the distribution of these isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is utilized to confirm the chemical structure of the compound and to assess its chemical purity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or other suitable deuterated solvent.
-
Procedure: A sample of this compound is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm that the structure is consistent with that of Dabigatran and to identify any impurities.
Visualizing Analytical Workflows and Pathways
To further elucidate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Simplified coagulation cascade and the inhibitory action of Dabigatran.
The Gold Standard in Pharmacokinetic Analysis: A Technical Guide to Dabigatran-13C-d3
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Application of Dabigatran-13C-d3 in Pharmacokinetic Studies.
This technical guide provides an in-depth overview of the use of this compound, a stable isotope-labeled internal standard, for the accurate and precise quantification of dabigatran (B194492) in biological matrices. The predictable pharmacokinetic profile of dabigatran, a direct thrombin inhibitor, makes it a cornerstone of anticoagulant therapy.[1] Robust bioanalytical methods are paramount for both preclinical and clinical development, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[2] This document outlines the core principles, experimental methodologies, and data presentation for pharmacokinetic studies involving this compound.
Core Principles of Isotope Dilution Mass Spectrometry
The foundational principle for using this compound is isotope dilution mass spectrometry. A known quantity of the stable isotope-labeled internal standard is introduced to all samples, including calibration standards, quality controls (QCs), and the unknown study samples, at an initial stage of sample preparation.[2] Because this compound is chemically identical to dabigatran but possesses a different mass, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte's peak area to that of the internal standard, precise quantification can be achieved, effectively compensating for variability during sample preparation and analysis.[2]
Dabigatran Pharmacokinetics: A Summary
Dabigatran is the active form of the prodrug dabigatran etexilate.[3] Following oral administration, dabigatran etexilate is rapidly absorbed and converted to dabigatran by esterases.[4] The peak plasma concentrations of dabigatran are typically reached within 2 hours.[1] The drug exhibits linear pharmacokinetics, with a dose-proportional increase in maximum plasma concentration and area under the curve.[1] The elimination half-life of dabigatran is approximately 12 to 17 hours.[5]
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | [1] |
| Elimination Half-life (t1/2) | 12-17 hours | [5] |
| Protein Binding | ~35% | [5] |
| Bioavailability (oral) | 3-7% | [5] |
| Metabolism | Primarily glucuronidation | [6] |
| Excretion | Predominantly renal | [7] |
Table 1: Key Pharmacokinetic Parameters of Dabigatran
Experimental Protocols
Bioanalytical Method: LC-MS/MS Quantification of Dabigatran
A validated LC-MS/MS method is crucial for the reliable quantification of dabigatran in plasma samples. The following protocol is a synthesis of best practices described in the literature.[8][9][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound.[8]
-
Vortex the mixture for 1 minute to precipitate plasma proteins.[8]
-
Centrifuge the samples at 10,000 x g for 10 minutes.[8]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A typical gradient would start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to the initial conditions for equilibration.[8]
-
Flow Rate: 0.25 mL/min.[9]
3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+).[9]
-
Detection: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
-
Dabigatran: [Precise parent -> product ion transition to be optimized based on the specific instrument]
-
This compound: [Precise parent -> product ion transition to be optimized based on the specific instrument]
-
-
Collision Energy: Optimized for the specific instrument and transitions.[2]
4. Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of dabigatran to this compound against the nominal concentration of the calibration standards.[2]
-
A linear regression with a weighting factor (e.g., 1/x²) is typically employed for the calibration curve.[2]
-
The concentration of dabigatran in the QC and unknown samples is determined by interpolating their peak area ratios from the calibration curve.[2]
Visualizing Key Processes
To better illustrate the experimental workflow and the metabolic pathway of dabigatran, the following diagrams have been generated.
Caption: A typical bioanalytical workflow for the quantification of dabigatran.
Caption: The metabolic pathway of dabigatran etexilate to its active forms.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides the highest level of accuracy and precision for pharmacokinetic studies of dabigatran. The methodologies outlined in this guide, based on established scientific literature, offer a robust framework for researchers and drug development professionals. Adherence to these principles and protocols will ensure the generation of high-quality data essential for the successful development and regulatory submission of dabigatran-related therapeutics.
References
- 1. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Dabigatran acylglucuronide, the major human metabolite of dabigatran: in vitro formation, stability, and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of the new oral anticoagulants | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. endotell.ch [endotell.ch]
The Use of Stable Isotope-Labeled Dabigatran in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of stable isotope-labeled dabigatran (B194492), specifically focusing on carbon-13 and deuterium-labeled variants (such as Dabigatran-¹³C-d₃), in preclinical studies. The primary application of these labeled compounds is as internal standards in quantitative bioanalysis, a critical component of pharmacokinetic (PK) research. This document outlines the core principles, detailed experimental protocols, and data interpretation strategies essential for professionals in drug development.
Introduction to Preclinical Pharmacokinetics of Dabigatran
Dabigatran, the active form of the prodrug dabigatran etexilate, is a potent direct thrombin inhibitor used for preventing stroke and systemic embolism.[1] Preclinical pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new drug candidates.[1] To ensure the accuracy and precision of these studies, a robust bioanalytical method is required. The gold standard for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard.[1]
Stable isotope-labeled internal standards, such as Dabigatran-¹³C-d₃, are chemically identical to the analyte of interest but have a different mass. This property allows them to be distinguished by a mass spectrometer. By adding a known quantity of the labeled standard to samples at an early stage of preparation, it can compensate for variability during sample processing and analysis, a principle known as isotope dilution mass spectrometry.[1]
Core Principles: Isotope Dilution Mass Spectrometry
The foundational principle for using Dabigatran-¹³C-d₃ in preclinical studies is isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard is added to all samples, including calibration standards, quality controls, and the unknown study samples.[1] Because the labeled standard has nearly identical physicochemical properties to the unlabeled dabigatran, it experiences similar effects during extraction, chromatography, and ionization in the mass spectrometer.[1] By measuring the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, even if there are variations in sample recovery or matrix effects.[2][3]
Experimental Protocols
Preclinical Animal Study Design
Pharmacokinetic studies of dabigatran are commonly conducted in animal models such as rats, rabbits, and dogs.[1] The following table outlines a typical study design for a preclinical pharmacokinetic study in rats.
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats |
| Dosing | A single oral administration of 15 mg/kg of dabigatran etexilate.[1] |
| Sample Collection | Blood samples are collected at multiple time points post-dosing to create a plasma concentration-time profile. Typical time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[1] |
| Plasma Preparation | Blood is collected in tubes containing an anticoagulant (e.g., citrate) and then centrifuged to separate the plasma. The plasma is stored at -80°C until analysis.[1] |
Bioanalytical Method: LC-MS/MS Quantification
The quantification of dabigatran in plasma samples is typically performed using a validated LC-MS/MS method.
3.2.1. Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of dabigatran and Dabigatran-¹³C-d₃ in a suitable solvent like methanol (B129727) at a concentration of 1 mg/mL.[1]
-
Working Solutions:
-
Create a series of working standard solutions of dabigatran through serial dilution of the stock solution with a methanol:water (1:1, v/v) mixture to prepare calibration standards.[1]
-
Prepare a working solution of the internal standard (Dabigatran-¹³C-d₃) at a concentration of 100 ng/mL by diluting the stock solution.[1]
-
3.2.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples (calibration standards, quality controls, and study samples) at room temperature.[1]
-
To 50 µL of each plasma sample in a microcentrifuge tube, add the working solution of the internal standard (Dabigatran-¹³C-d₃).[1]
-
Add 300 µL of acetonitrile (B52724) containing the internal standard to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 10,000 x g for 10 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
3.2.3. LC-MS/MS Parameters
The following table provides typical LC-MS/MS parameters that can be optimized for the analysis of dabigatran.
| Parameter | Description |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[3] |
| Mobile Phase A | 0.1% formic acid in water.[3] |
| Mobile Phase B | 0.1% formic acid in acetonitrile.[3] |
| Gradient Elution | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.[3] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Monitored Transitions | Specific precursor-to-product ion transitions for dabigatran and Dabigatran-¹³C-d₃ |
| Collision Energy | Optimized for the specific instrument and transitions.[1] |
3.2.4. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of dabigatran to Dabigatran-¹³C-d₃ against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.[1]
-
Quantification: The concentration of dabigatran in the quality control and unknown samples is determined by interpolating their peak area ratios from the calibration curve.[1]
Visualization of Experimental Workflows
Caption: Workflow of a preclinical pharmacokinetic study using a labeled internal standard.
References
An In-depth Technical Guide to Dabigatran-¹³C-d₃ for Therapeutic Drug Monitoring Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled internal standard, Dabigatran-¹³C-d₃, in therapeutic drug monitoring (TDM) research for the direct thrombin inhibitor, dabigatran (B194492). This document details the mechanism of action of dabigatran, experimental protocols for its quantification in biological matrices, and key performance data from validated analytical methods.
Introduction: The Role of Dabigatran and the Need for TDM
Dabigatran is a potent, reversible, direct thrombin inhibitor used for the prevention of stroke in patients with non-valvular atrial fibrillation and for the treatment and prevention of venous thromboembolism.[1][2][3] It is administered as the prodrug, dabigatran etexilate, which is rapidly converted to its active form, dabigatran.[4][5] While dabigatran offers a predictable pharmacokinetic profile compared to traditional anticoagulants like warfarin, eliminating the need for routine coagulation monitoring in most patients, certain clinical scenarios necessitate the assessment of its concentration.[6][7][8]
Therapeutic drug monitoring (TDM) for dabigatran is valuable in cases of:
-
Renal impairment, as dabigatran is primarily cleared by the kidneys.[4][6]
-
Evaluation of therapeutic failure or non-adherence.[7]
-
Before emergency surgery or administration of its reversal agent, idarucizumab.[7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying dabigatran in plasma.[10][11] The use of a stable isotope-labeled internal standard, such as Dabigatran-¹³C-d₃, is crucial for this methodology. It mimics the analyte's behavior during sample extraction and ionization, correcting for matrix effects and variability, thereby ensuring the highest accuracy and precision.[12][13][14] Dabigatran-¹³C-d₃, with its distinct mass shift, allows for precise differentiation from the unlabeled drug.[12]
Mechanism of Action: Dabigatran in the Coagulation Cascade
Dabigatran exerts its anticoagulant effect by directly and competitively binding to the active site of thrombin (Factor IIa).[1][15][16] Thrombin is a critical enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the mesh of a blood clot.[1][17] Thrombin also amplifies its own production by activating other coagulation factors.[1] By inhibiting both free and clot-bound thrombin, dabigatran effectively prevents thrombus formation.[2][16]
Analytical Methodology for Therapeutic Drug Monitoring
The quantification of dabigatran in plasma via LC-MS/MS using Dabigatran-¹³C-d₃ as an internal standard (IS) is a highly specific and sensitive approach. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
The following protocols are synthesized from validated methods published in the literature.[10][18][19][20][21]
3.1.1 Materials and Reagents
-
Dabigatran reference standard
-
Dabigatran-¹³C-d₃ internal standard
-
HPLC-grade methanol (B129727) and acetonitrile
-
HPLC-grade formic acid
-
Ammonium (B1175870) formate
-
Drug-free human plasma (for calibration standards and quality controls)
-
Ultrapure water
3.1.2 Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve dabigatran and Dabigatran-¹³C-d₃ in methanol to prepare individual stock solutions. Store at -20°C.[22][23]
-
Working Standard Solutions: Serially dilute the dabigatran stock solution with a methanol/water (50:50, v/v) mixture to prepare working standards for the calibration curve (e.g., concentrations ranging from 1 ng/mL to 500 ng/mL).[21][23]
-
Internal Standard Working Solution: Dilute the Dabigatran-¹³C-d₃ stock solution with methanol to a final concentration (e.g., 20 ng/mL or 100 ng/mL).[21]
3.1.3 Sample Preparation (Protein Precipitation)
-
Thaw patient plasma samples, calibration standards, and quality controls at room temperature.
-
To a 50-100 µL aliquot of plasma, add the internal standard working solution.[19][20][21]
-
Add 3-4 volumes of cold acetonitrile or methanol to precipitate plasma proteins.[18][20][21]
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.[19][22]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.[19][22]
-
Inject an aliquot (e.g., 3-5 µL) into the LC-MS/MS system.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following table summarizes typical parameters for LC-MS/MS analysis.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| LC System | Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) System |
| Column | C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8/C18, 1.7 µm)[10][18] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate[10][18] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[18] |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 30 - 50 °C[21][25] |
| Injection Volume | 3 - 20 µL[10][25] |
| Run Time | 2.5 - 4 minutes[26][27] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[18] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[27] |
| Dabigatran Transition | m/z 472.2 → 289.2[27][28] |
| Dabigatran-¹³C-d₃ Transition | m/z 478.2 → 292.2 / 295.2 (varies based on specific labeling)[27][28] |
| Source Temperature | 400 - 500 °C[21] |
| Ion Spray Voltage | +5500 V[21] |
Method Performance and Validation Data
A robust LC-MS/MS method for TDM must be thoroughly validated. The following tables summarize quantitative performance data synthesized from multiple studies utilizing stable isotope-labeled internal standards for dabigatran analysis.
Table 1: Linearity and Sensitivity
| Parameter | Reported Value | Reference(s) |
|---|---|---|
| Linearity Range | 0.8 - 800 µg/L | [29] |
| 1.04 - 406.49 ng/mL | [26][30] | |
| 2 - 500 µg/L | [18] | |
| Correlation Coefficient (r²) | > 0.99 | [26][29] |
| Lower Limit of Quantification (LLOQ) | 0.46 µg/L (ng/mL) | [29] |
| 2 µg/L (ng/mL) | [18] |
| Limit of Detection (LOD) | 0.21 µg/L (ng/mL) |[29] |
Table 2: Precision and Accuracy
| Parameter | Reported Value | Reference(s) |
|---|---|---|
| Precision (% CV or % RSD) | ||
| Intra-assay (Within-run) | < 4% | [29] |
| < 11.3% | [18] | |
| Inter-assay (Between-run) | < 6% | [29] |
| < 11.3% | [18] | |
| Accuracy (% Bias or % Recovery) | ||
| Inaccuracy | < 5% | [29] |
| Accuracy Range | 93.8% - 108.8% | [18] |
| Mean Recovery | ~104.5% |[29] |
Conclusion
The therapeutic drug monitoring of dabigatran is a critical tool for optimizing treatment and ensuring patient safety in specific clinical populations. The use of a stable isotope-labeled internal standard, such as Dabigatran-¹³C-d₃, in conjunction with LC-MS/MS analysis represents the gold standard for quantification. This approach provides the necessary accuracy, precision, and sensitivity to support clinical decision-making. The detailed protocols and performance data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to establish and validate reliable bioanalytical methods for dabigatran TDM research.
References
- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exposure Response Supports Therapeutic Drug Monitoring for Dabigatran Etexilate in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabigatran (Pradaxa) – UW Medicine Anticoagulation Services [sites.uw.edu]
- 9. Therapeutic Drug Monitoring of Direct Oral Anticoagulants May Increase Their Benefit-Risk Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endotell.ch [endotell.ch]
- 11. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Dabigatran - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
- 18. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of Dabigatran Concentration Using Finger Prick Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Evaluation of the DOAC-Stop Procedure by LC-MS/MS Assays for Determining the Residual Activity of Dabigatran, Rivaroxaban, and Apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Measurement of Dabigatran Concentration Using Finger Prick Dried Blood Spot Sample Collection [frontiersin.org]
- 23. d-nb.info [d-nb.info]
- 24. Quantification of Dabigatran in Spiked Human Plasma in Bulk and Formulations as Per M10 Guidelines by Spectroscopic Technique – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 25. actascientific.com [actascientific.com]
- 26. tandfonline.com [tandfonline.com]
- 27. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays | PLOS One [journals.plos.org]
- 29. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dabigatran-13C-d3: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dabigatran-13C-d3, a stable isotope-labeled internal standard essential for the accurate quantification of the direct thrombin inhibitor, Dabigatran. This document details the molecular properties, synthesis, and analytical methodologies for this critical research compound.
Core Molecular Data
Stable isotope-labeled analogs of pharmaceutical compounds are indispensable tools in drug development, particularly for pharmacokinetic and bioanalytical studies. This compound, with its isotopic enrichment, serves as an ideal internal standard for mass spectrometry-based quantification of Dabigatran.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₄¹³CH₂₂D₃N₇O₃ | 475.52 |
| Dabigatran | C₂₅H₂₅N₇O₃ | 471.5 |
Mechanism of Action: Direct Thrombin Inhibition
Dabigatran is a potent, reversible, direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. By binding to the active site of both free and clot-bound thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][2][3] It also reduces thrombin-mediated activation of platelets.[4]
Figure 1. Simplified signaling pathway of Dabigatran's anticoagulant effect.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process designed to introduce the isotopic labels at an early and stable position in the molecule. The following is a representative synthetic workflow.
Figure 2. General synthetic workflow for this compound.
Step 1: Synthesis of 4-(methyl-13C-d3-amino)-3-nitrobenzoic acid A solution of 4-chloro-3-nitrobenzoic acid is reacted with methylamine-13C-d3 hydrochloride in the presence of a base such as potassium carbonate in a suitable solvent like DMSO. The reaction mixture is heated to facilitate nucleophilic aromatic substitution. Upon completion, the product is precipitated by acidification, filtered, and dried.
Step 2: Amidation The carboxylic acid of 4-(methyl-13C-d3-amino)-3-nitrobenzoic acid is activated, for instance, by conversion to its acid chloride with thionyl chloride. The resulting acid chloride is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate in an inert solvent like dichloromethane (B109758) with a non-nucleophilic base (e.g., triethylamine) to yield the amide intermediate.
Step 3: Reduction of the Nitro Group The nitro group of the amide intermediate is reduced to an amine using a reducing agent such as stannous chloride (SnCl₂) in an acidic medium or via catalytic hydrogenation (e.g., H₂/Pd-C). This step yields the diamino intermediate.
Step 4: Benzimidazole Ring Formation (Cyclization) The diamino intermediate undergoes cyclization to form the benzimidazole ring system.
Step 5: Amidine Formation The final step involves the conversion of a nitrile group (introduced in a preceding step not detailed here) to the amidine functionality. This is typically achieved through a Pinner reaction, where the nitrile is treated with anhydrous alcohol and HCl gas to form an imidate salt, which is subsequently reacted with ammonia (B1221849) to yield the final product, this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is typically employed for the purity analysis and quantification of Dabigatran and its isotopologues.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to ensure separation from impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of Dabigatran in biological matrices, utilizing this compound as an internal standard.
| Parameter | Typical Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Dabigatran | 472.2 |
| Product Ion (m/z) for Dabigatran | 289.1 |
| Precursor Ion (m/z) for this compound | 476.2 |
| Product Ion (m/z) for this compound | 292.1 |
| Collision Energy | Optimized for the specific instrument. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and the site-specific incorporation of the isotopic labels.
-
¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet for the N-methyl protons of unlabeled Dabigatran will be absent.
-
¹³C NMR: The carbon-13 NMR spectrum will show a significantly enhanced signal for the labeled methyl carbon, confirming the ¹³C enrichment.
Figure 3. A typical experimental workflow for the quantification of Dabigatran in a biological matrix using this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Dabigatran in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Introduction
Dabigatran (B194492) is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1][2] Accurate and reliable quantification of dabigatran in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[3]
This application note describes a robust and sensitive LC-MS/MS method for the quantification of dabigatran in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Dabigatran-13C-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[4][5] The sample preparation is streamlined using a simple protein precipitation technique, followed by a rapid chromatographic separation.
Materials and Methods
Chemicals and Reagents
-
Dabigatran reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method was employed for the extraction of dabigatran and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized during method validation).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dabigatran: Precursor Ion (m/z) 472.2 -> Product Ion (m/z) 289.1
-
This compound (IS): Precursor Ion (m/z) 476.2 -> Product Ion (m/z) 292.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
Results and Discussion
This method was validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, sensitivity, accuracy, and precision.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by SIL-IS |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh 10 mg of dabigatran reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the dabigatran stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution in the same diluent.
Calibration Curve and Quality Control Samples
Prepare calibration standards and QC samples by spiking the appropriate working solutions into blank human plasma. The final concentrations should cover the intended calibration range.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of dabigatran.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of dabigatran in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by effectively compensating for matrix-induced signal variations. This method is well-suited for high-throughput analysis in clinical and research settings.
References
- 1. actascientific.com [actascientific.com]
- 2. ijrti.org [ijrti.org]
- 3. endotell.ch [endotell.ch]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes: Quantitative Analysis of Dabigatran in Biological Matrices Using Dabigatran-¹³C-d₃ as an Internal Standard
Introduction
Dabigatran (B194492) is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1] Accurate and reliable quantification of dabigatran in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard (SIL-IS).[1][2][3][4] Dabigatran-¹³C-d₃ is a SIL-IS that provides high accuracy and precision by compensating for variability during sample preparation and analysis.[1] Its physicochemical properties closely mimic those of the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response.[5][6]
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle behind using Dabigatran-¹³C-d₃ as an internal standard is isotope dilution mass spectrometry.[1] A known concentration of the stable isotope-labeled internal standard is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at an early stage of sample preparation.[1] Because Dabigatran-¹³C-d₃ is chemically identical to dabigatran but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.[1][5] By measuring the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved.[1]
While both deuterated (d₃) and ¹³C-labeled internal standards are effective, ¹³C-labeling is often considered superior. This is because the mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium (B1214612), making ¹³C-labeled standards more likely to co-elute perfectly with the analyte, which ensures more reliable correction for matrix effects.[6] Additionally, carbon-13 labels are incorporated into the stable carbon backbone of the molecule and are not susceptible to back-exchange with hydrogen atoms from the surrounding environment, which can sometimes occur with deuterium labels.[6]
Data Presentation
The following tables summarize typical quantitative data and LC-MS/MS parameters for the analysis of dabigatran using a stable isotope-labeled internal standard.
Table 1: Comparative Analytical Performance of Internal Standards
| Internal Standard | Type | Accuracy (%) | Precision (% RSD) | Linearity (r²) |
| Dabigatran-d₃ | Stable Isotope-Labeled | 89.8 - 104.4[5] | Within-run: <5.6, Between-run: <3.9[5] | >0.99[5] |
| Dabigatran-¹³C₆ | Stable Isotope-Labeled | 99.4 - 101.5[5] | Within-run: <4.1, Between-run: <6.8[5] | >0.99[7] |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.[5]
Table 2: Typical LC-MS/MS Parameters for Dabigatran Analysis
| Parameter | Typical Setting |
| LC System | UPLC or HPLC system[1] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water[8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[8] |
| Flow Rate | 0.4 mL/min[8] |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions[8] |
| Injection Volume | 5 µL[8] |
| Mass Spectrometer | Triple quadrupole mass spectrometer[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transition (Dabigatran) | Q1: 472.2 m/z → Q3: 289.1 m/z[8] |
| MRM Transition (Dabigatran-d₃) | Q1: 475.3 m/z → Q3: 292.2 m/z[8] |
| MRM Transition (Dabigatran-¹³C₆) | Q1: 478.2 m/z → Q3: 295.2 m/z[7][9] |
| Collision Energy | Optimized for the specific instrument and transitions[1] |
Note: These values should be used as a starting point and may require optimization for your specific instrument.[8]
Experimental Protocols
The following are detailed protocols for the quantification of dabigatran in plasma using Dabigatran-¹³C-d₃ as an internal standard.
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid and suitable for high-throughput analysis.[2][10]
-
Thaw Samples: Allow all plasma samples (calibration standards, QCs, and unknown samples) to thaw to room temperature.[1] Vortex the samples to ensure homogeneity.[10]
-
Internal Standard Spiking: To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the Dabigatran-¹³C-d₃ internal standard working solution (e.g., 100 ng/mL).[10] Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to each tube.[10]
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.[10]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[10][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[10]
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and the residue reconstituted in 100 µL of the mobile phase.[11]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract, which can reduce matrix effects and improve sensitivity.[10]
-
Sorbent Selection: Choose a suitable SPE sorbent (e.g., mixed-mode cation exchange or C18).[10]
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[10]
-
Sample Loading: Load the pre-treated plasma sample (e.g., spiked with internal standard and diluted or pH-adjusted) onto the conditioned cartridge.[10]
-
Washing: Wash the cartridge with a weak solvent to remove interferences. The composition of the wash solvent will depend on the chosen sorbent.[10]
-
Elution: Elute the dabigatran and Dabigatran-¹³C-d₃ with a strong solvent.[10]
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]
Mandatory Visualization
Caption: Experimental workflow for Dabigatran quantification.
Caption: Logic of internal standard-based quantification.
Caption: Dabigatran's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Quantification of Dabigatran in Human Plasma using Dabigatran-13C-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dabigatran (B194492) is a potent, direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1] Accurate quantification of Dabigatran in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring in certain clinical situations.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dabigatran in human plasma. The use of a stable isotope-labeled internal standard, Dabigatran-13C-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.[4] The method employs a straightforward protein precipitation for sample preparation, making it suitable for high-throughput analysis.
Experimental Workflow
The overall experimental workflow for the quantification of Dabigatran in human plasma is depicted below.
Caption: Experimental workflow for the quantification of Dabigatran in human plasma.
Experimental Protocols
1. Materials and Reagents
-
Dabigatran reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Ultrapure water
2. Stock and Working Solutions Preparation
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve Dabigatran reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Dabigatran Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a methanol:water (1:1, v/v) mixture to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.[5]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
4. Liquid Chromatography Method
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start with 5% B,
-
Ramp to 95% B over 5 minutes,
-
Hold at 95% B for 2 minutes,
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
5. Mass Spectrometry Method
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following MRM transitions should be monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.2 | 289.1 |
| This compound | 475.3 | 292.2 |
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument used.
Logical Relationship for Quantification
The quantification of an unknown sample is based on the principle of isotope dilution, where the ratio of the analyte to its stable isotope-labeled internal standard is used to determine the concentration from a calibration curve.
Caption: Logical relationship of quantification using an internal standard.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95 - 105 | > 85 |
| High | 400 | 95 - 105 | > 85 |
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of Dabigatran in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research and drug development that require the precise measurement of Dabigatran concentrations.
References
- 1. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. endotell.ch [endotell.ch]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dabigatran-13C-d3 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran (B194492) is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1] In drug development and clinical research, accurate quantification of dabigatran in biological matrices is crucial. Dabigatran-13C-d3 is a stable isotope-labeled internal standard, considered the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use allows for high accuracy and precision by compensating for variability during sample preparation and analysis.[1] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions.
Data Presentation
Quantitative data for the preparation of this compound solutions are summarized in the tables below for easy reference and comparison.
Table 1: Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄[¹³C]H₂₂D₃N₇O₃ | [2] |
| Molecular Weight | 475.5 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Methanol (B129727), DMSO (0.5 mg/mL at 25°C), and acidic solutions | [2][3] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
Table 2: Recommended Concentrations for this compound Solutions
| Solution Type | Recommended Concentration | Common Solvent | Application |
| Stock Solution | 1 mg/mL | Methanol | Preparation of working solutions |
| Working Solution | 100 ng/mL | Methanol:Water (1:1, v/v) or Acetonitrile (B52724):Water (1:1, v/v) | Spiking into calibration standards, quality controls, and unknown samples |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years | [3] |
| In solvent | -80°C | Up to 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound solid
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound solid using an analytical balance.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of methanol to the flask to dissolve the solid.
-
Vortex the flask gently until the solid is completely dissolved.
-
Add methanol to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution at -80°C for long-term storage.[4]
Protocol 2: Preparation of this compound Working Solution (100 ng/mL)
Materials:
-
This compound stock solution (1 mg/mL)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks
-
Pipettes
Procedure:
-
Perform serial dilutions of the 1 mg/mL stock solution to obtain the final working solution concentration of 100 ng/mL.
-
For example, to prepare a 10 µg/mL intermediate solution, pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and dilute with methanol:water (1:1, v/v).
-
To prepare the 100 ng/mL working solution, pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask and dilute with methanol:water (1:1, v/v).
-
Label the working solution clearly and store at 2-8°C for short-term use or at -20°C for longer periods.
Protocol 3: Use of this compound as an Internal Standard in Plasma Sample Analysis
Materials:
-
Plasma samples (calibration standards, quality controls, and unknown samples)
-
This compound working solution (e.g., 100 ng/mL)
-
Acetonitrile with 0.1% formic acid (protein precipitation agent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of each plasma sample in a microcentrifuge tube, add a known volume of the this compound working solution (e.g., 10 µL of 100 ng/mL solution).[1]
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Optionally, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[5]
Mandatory Visualization
Caption: Experimental Workflow for this compound Solution Preparation and Use.
Caption: Rationale for using this compound as an internal standard.
References
- 1. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Assay for Dabigatran using Dabigatran-13C-d3
Introduction
Dabigatran (B194492) is a potent, direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2] Accurate and precise quantification of Dabigatran in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3] This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Dabigatran in human plasma. The use of a stable isotope-labeled internal standard, Dabigatran-13C-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][4]
Principle
This method employs a simple protein precipitation step for sample preparation.[5] The chromatographic separation is achieved on a reversed-phase UPLC column followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[5][6][7] Quantification is based on the ratio of the peak area of Dabigatran to that of the internal standard, this compound.[8]
Experimental Protocols
1. Materials and Reagents
-
Dabigatran reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)[3][7]
-
Ammonium formate[7]
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Stock and Working Solutions Preparation
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve Dabigatran reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[8]
-
Dabigatran Working Solutions: Prepare a series of working standard solutions by serially diluting the Dabigatran stock solution with a methanol:water (50:50, v/v) mixture to prepare calibration standards.[8]
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in methanol:water (50:50, v/v).[3]
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the 50 ng/mL this compound internal standard working solution.[3]
-
Vortex the mixture for 10 seconds.[3]
-
Vortex vigorously for 1 minute.[10]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate.[3]
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system. For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the initial mobile phase.[3]
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column Temperature: 40°C[3]
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 5 |
| 3.0 | 5 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6][10]
Data Presentation
Table 1: Mass Spectrometer MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.2 | 289.1 |
| This compound | 475.3 | 292.2 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Intra-day Precision (%CV) | < 5.6%[4] |
| Inter-day Precision (%CV) | < 3.9%[4] |
| Accuracy (%) | 89.8 - 104.4%[4] |
| Mean Recovery (%) | > 85% |
Visualizations
Caption: Experimental workflow for Dabigatran quantification.
Caption: Principle of internal standard-based quantification.
References
- 1. actascientific.com [actascientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. endotell.ch [endotell.ch]
- 8. benchchem.com [benchchem.com]
- 9. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioanalytical Method Validation of Dabigatran Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran (B194492), a direct thrombin inhibitor, is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism.[1] Accurate and reliable quantification of dabigatran in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the bioanalytical method validation of dabigatran in human plasma using a stable isotope-labeled internal standard (SIL-IS), such as Dabigatran-d3 or Dabigatran-¹³C₆. The use of a SIL-IS is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[2] While this document focuses on the general principles and methodologies applicable to SIL-IS, it will draw upon data for commonly used deuterated and ¹³C-labeled dabigatran standards.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle behind using a stable isotope-labeled internal standard is isotope dilution mass spectrometry. A known concentration of the SIL-IS (e.g., Dabigatran-d3 or Dabigatran-¹³C₆) is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at an early stage of sample preparation.[2] Since the SIL-IS is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, correcting for potential matrix effects and variations in extraction recovery and instrument response.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various validated bioanalytical methods for dabigatran using stable isotope-labeled internal standards.
Table 1: LC-MS/MS Method Parameters
| Parameter | Dabigatran | Dabigatran-d4 (IS) | Dabigatran-¹³C₆ (IS) | Reference |
| Precursor Ion (m/z) | 472.20 | 476.00 | 478.20 | [3][4][5] |
| Product Ion (m/z) | 289.10 | 293.00 | 295.20 | [3][4][5] |
| Linearity Range (ng/mL) | 1.04 - 406.49 | N/A | N/A | [3][4] |
| 1.19 - 475 | N/A | N/A | [6] | |
| 1.016 - 304.025 | N/A | N/A | [5] | |
| Correlation Coefficient (r²) | ≥0.99 | N/A | N/A | [3][4] |
| >0.999 | N/A | N/A | [7] | |
| 0.9956 | N/A | N/A | [5] |
Table 2: Accuracy and Precision Data
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Dabigatran | LLOQ | 4.70 | N/A | 106.89 | N/A | [5] |
| LQC | 3.84 - 9.79 | N/A | 95.84 - 109.44 | N/A | [8] | |
| MQC | 1.07 - 8.76 | N/A | 99.4 - 103.42 | N/A | [8] | |
| HQC | 2.56 - 4.51 | N/A | 98.37 - 104.42 | N/A | [8] | |
| Dabigatran | Within-run | <5.6 | <3.9 | 89.8 - 104.4 | N/A | [7] |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting dabigatran and the internal standard from plasma.[7]
Materials:
-
Human plasma samples (blank, calibration standards, QCs, and unknown samples)
-
Dabigatran stock solution
-
Dabigatran-d3 (or other suitable SIL-IS) stock solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
0.1% Formic acid in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw all plasma samples to room temperature.
-
Prepare calibration standards and quality control samples by spiking blank human plasma with appropriate concentrations of dabigatran.
-
To a 100 µL aliquot of each plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 500 ng/mL Dabigatran-d3 in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction can also be employed for sample clean-up and has been shown to be an effective method for dabigatran analysis.[3][4][5]
Materials:
-
Human plasma samples
-
Dabigatran stock solution
-
Dabigatran-d3 (or other suitable SIL-IS) stock solution
-
SPE cartridges (e.g., Strata-X)[5]
-
0.1% Formic acid in water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
SPE manifold
-
Vortex mixer
-
Evaporator
Procedure:
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution.[5]
-
Add 500 µL of 0.1% formic acid solution and vortex.[5]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reverse-phase column is commonly used (e.g., Peerless basic C8, 150 x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid) is often employed.[3][4] A typical gradient or isocratic elution can be optimized.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Visualizations
Caption: Bioanalytical method workflow from sample preparation to quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The use of a stable isotope-labeled internal standard, such as Dabigatran-d3 or Dabigatran-¹³C₆, is essential for the development of a robust and reliable bioanalytical method for the quantification of dabigatran in biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality LC-MS/MS assay. Adherence to these principles and thorough validation will ensure the generation of accurate and reproducible data for pharmacokinetic and other clinical studies.
References
- 1. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Dabigatran in Human Plasma using Protein Precipitation followed by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Dabigatran (B194492) in human plasma using a simple and rapid protein precipitation method. The method employs Dabigatran-13C-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[1][2] This procedure is suitable for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Dabigatran. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for Dabigatran quantification.[3]
Introduction
Dabigatran is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[4][5][6] Accurate quantification of Dabigatran in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Protein precipitation is a widely used sample preparation technique due to its simplicity, speed, and ability to effectively remove a large portion of plasma proteins that can interfere with analysis.[7][8] This protocol outlines a validated method for the extraction of Dabigatran and its internal standard from human plasma.
Experimental Protocol
Materials and Reagents
-
Dabigatran (analytical standard)
-
This compound (internal standard)[1]
-
Acetonitrile (B52724) (LC-MS grade)[1][9]
-
Methanol (B129727) (LC-MS grade)[1][10]
-
Ultrapure water
-
Drug-free human plasma
Equipment
-
Calibrated pipettes
-
Vortex mixer
-
Sample tubes (e.g., 1.5 mL microcentrifuge tubes)
-
LC-MS/MS system
Preparation of Solutions
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dabigatran in methanol.[1]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of Dabigatran by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.[1]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent used for the working standards.[1][2]
Sample Preparation: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples (calibrators, quality controls, and unknown samples) at room temperature.[2][9]
-
Internal Standard Spiking: To 50 µL of plasma sample in a microcentrifuge tube, add an appropriate volume of the this compound internal standard working solution.[1]
-
Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.[1]
-
Protein Precipitation: Add 150 µL of cold acetonitrile to the plasma sample.[1] Some protocols may use methanol as the precipitation solvent.[10]
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate the proteins.[9]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1][9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[9]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][9]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics of a protein precipitation method for Dabigatran analysis.
| Parameter | Value | Reference |
| Linearity Range | 2 - 500 µg/L | [10] |
| Lower Limit of Quantification (LLOQ) | 2 µg/L | [10] |
| Mean Recovery | >98% | [9] |
| Intra-day Precision | < 11.3% | [10] |
| Inter-day Precision | < 11.3% | [10] |
| Intra-day Accuracy | 95.84 - 109.44 % | [11] |
| Inter-day Accuracy | 99.4 - 103.42 % | [11] |
Visualizations
Caption: Experimental workflow for Dabigatran protein precipitation.
Caption: Mechanism of action of Dabigatran.
Discussion
The described protein precipitation protocol is a robust and reliable method for the extraction of Dabigatran from human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for any variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[2] While acetonitrile is a commonly used precipitating agent, methanol has also been shown to be effective.[7][10] The optional evaporation and reconstitution step can help to concentrate the sample and improve sensitivity. This method is well-suited for high-throughput analysis in a research or drug development setting.
Conclusion
This application note details a straightforward and effective protein precipitation protocol for the quantification of Dabigatran in human plasma using this compound as an internal standard. The method is rapid, requires minimal sample volume, and provides excellent analytical performance, making it a valuable tool for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. endotell.ch [endotell.ch]
- 4. Dabigatran - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dabigatran in Human Urine using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dabigatran (B194492) is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in cases of overdose or renal impairment. This application note provides a detailed protocol for the sensitive and accurate quantification of dabigatran in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dabigatran-13C-d3, to ensure high precision and accuracy by correcting for matrix effects and variations in sample processing.[1] The use of LC-MS/MS is considered the gold standard for this type of analysis due to its high selectivity and sensitivity.[2][3]
Principle
This method involves the dilution of urine samples, followed by protein precipitation to remove interfering macromolecules.[4][5][6] The supernatant is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a reversed-phase C18 column.[2][6] Quantification is performed using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[2][7] The concentration of dabigatran is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
Materials and Reagents
-
Dabigatran reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade methanol (B129727)
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human urine (drug-free)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh 10 mg of dabigatran reference standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Dabigatran Working Solutions: Prepare a series of working solutions by serially diluting the dabigatran stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of the urine sample.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to each sample, calibrator, and quality control sample, except for the blank.
-
Add 150 µL of methanol to precipitate proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the dabigatran working solutions into drug-free human urine to obtain final concentrations for the calibration curve. A typical range would be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human urine in the same manner as the calibration standards.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters and may require optimization for individual instruments.
Liquid Chromatography
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| MRM Transitions | Dabigatran: m/z 472.2 → 289.1[7] |
| This compound: m/z 476.2 → 292.1 | |
| Collision Energy (CE) | Optimize for specific instrument |
| Declustering Potential (DP) | Optimize for specific instrument |
| Ion Source Temperature | 500 °C |
Data Analysis and Results
The concentration of dabigatran in the urine samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method should be assessed using a regression analysis.
Method Validation Summary
The following table summarizes typical validation parameters for a similar LC-MS/MS method for dabigatran analysis.
| Parameter | Typical Value |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99[8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Intra-day Precision (%CV) | < 15%[5] |
| Inter-day Precision (%CV) | < 15%[5] |
| Accuracy (% Bias) | Within ±15%[5][8] |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of dabigatran in urine.
Caption: Logic of using a stable isotope-labeled internal standard for quantification.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. endotell.ch [endotell.ch]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability-indicating liquid chromatography method for the determination of dabigatran etexilate in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dabigatran-13C-d3 for Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutic agents for pediatric populations presents unique challenges, particularly in the realm of pharmacokinetics (PK). Ethical and practical limitations on blood sampling in children necessitate innovative approaches to drug development. The use of stable isotope-labeled compounds, such as Dabigatran-13C-d3, in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful tool for conducting pharmacokinetic studies in children with minimal risk. This application note provides a detailed overview and protocols for the use of this compound in pediatric pharmacokinetic research, including microdosing study designs.
Dabigatran (B194492) etexilate, a direct thrombin inhibitor, is an anticoagulant used for the treatment and prevention of venous thromboembolism (VTE) in pediatric patients.[1][2] Understanding its pharmacokinetic profile across different pediatric age groups is crucial for appropriate dose adjustments and ensuring safety and efficacy. Stable isotope-labeled dabigatran allows for the precise differentiation between the administered tracer dose and any pre-existing therapeutic dose of the unlabeled drug, a technique particularly valuable in studies where patients may already be on treatment.
Metabolic Pathway of Dabigatran Etexilate
Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran. This conversion is a two-step process initiated by esterases in the intestine and liver.[3] Dabigatran itself is not metabolized by the cytochrome P450 enzyme system, which reduces the potential for drug-drug interactions.[4] The primary metabolic pathway for dabigatran is glucuronidation, forming pharmacologically active acylglucuronides.[1] Elimination of dabigatran and its metabolites occurs predominantly via the kidneys.[5]
Pediatric Pharmacokinetic Data
Pharmacokinetic parameters of dabigatran in pediatric populations show variability depending on age. Generally, younger children require higher bodyweight-based doses to achieve similar exposures to adults, which is likely due to an inverse correlation between age and bodyweight-normalized clearance of the drug.[6]
Table 1: Dabigatran Pharmacokinetic Parameters in Pediatric Patients vs. Adults
| Parameter | Pediatric Patients (age- and weight-adjusted dosing) | Adults |
| Trough Concentration (ng/mL) | 97.9 (geometric mean)[7] | Varies by indication and dose |
| Half-life (hours) | ~12-17 hours (similar to adults)[4] | 12-17 hours[4] |
| Elimination | Primarily renal[5] | Primarily renal (approx. 80%)[4] |
Table 2: Dabigatran Plasma Concentrations and Clotting Times in Pediatric Studies
| Age Group | Dabigatran Trough Concentration (ng/mL) - Median (IQR) | aPTT (seconds) - Median (IQR) | dTT (seconds) - Median (IQR) | ECT (seconds) - Median (IQR) |
| < 2 years | 85.5 (57.1 - 120.0) | 41.0 (35.0 - 50.0) | 68.9 (53.8 - 91.5) | 69.0 (52.0 - 98.0) |
| 2 to < 12 years | 62.8 (43.0 - 96.8) | 38.0 (34.0 - 45.0) | 60.2 (49.8 - 77.8) | 64.0 (51.0 - 87.0) |
| 12 to < 18 years | 55.4 (36.9 - 80.5) | 36.0 (32.0 - 40.0) | 55.3 (47.0 - 66.2) | 59.0 (49.0 - 74.0) |
| Data adapted from a combined analysis of three pediatric clinical trials.[8] |
Experimental Protocols
Pediatric Microdosing Study Protocol with this compound
A microdosing study can provide valuable pharmacokinetic data with minimal risk to the pediatric participant. A "microdose" is defined as less than 1/100th of the therapeutic dose, or a maximum of 100 µg.[9]
Objective: To determine the single-dose pharmacokinetics of dabigatran in a specific pediatric population using a microdose of this compound.
Study Design: Open-label, single-center, pharmacokinetic study.
Inclusion Criteria:
-
Male or female subjects within the target age range (e.g., 2 to <12 years).
-
Written informed consent from parent(s) or legal guardian(s) and assent from the child, if appropriate.
-
Willingness and ability to comply with study procedures.
Exclusion Criteria:
-
Known hypersensitivity to dabigatran or its components.
-
Clinically significant illness or medical condition that could interfere with the study.
-
Use of any investigational drug within 30 days prior to the study.
Study Procedure:
-
Informed Consent: Obtain written informed consent and assent.
-
Screening: Perform a physical examination and review medical history.
-
Dosing: Administer a single oral microdose of this compound (e.g., 100 µg) in an appropriate pediatric-friendly formulation.
-
Blood Sampling: Collect sparse blood samples (e.g., 1 mL per sample) at pre-defined time points (e.g., pre-dose, 1, 2, 4, 8, and 24 hours post-dose). The exact timing and number of samples should be optimized based on prior knowledge of dabigatran's pharmacokinetics and the specific study objectives.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and unlabeled dabigatran (if applicable) in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental or population PK modeling approaches.
References
- 1. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of anticoagulants in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Anticoagulant Effects of Dabigatran in Paediatric Patients Compared with Adults: Combined Data from Three Paediatric Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eapaediatrics.eu [eapaediatrics.eu]
Application Note: Quantitative Analysis of Dabigatran and its Acylglucuronides in Human Plasma by LC-MS/MS using Dabigatran-¹³C-d₃ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dabigatran (B194492), the active form of the prodrug Dabigatran etexilate, is a direct thrombin inhibitor used as an anticoagulant.[1] A major metabolic pathway for Dabigatran in humans is glucuronidation, leading to the formation of pharmacologically active Dabigatran acylglucuronides.[2][3] Accurate quantification of both the parent drug and its active metabolites is crucial for pharmacokinetic and toxicokinetic studies. This application note provides a detailed protocol for the simultaneous determination of Dabigatran and its acylglucuronides in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Dabigatran-¹³C-d₃ as the internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]
Experimental Protocols
Materials and Reagents
-
Dabigatran reference standard
-
Dabigatran acylglucuronide reference standard
-
Dabigatran-¹³C-d₃ (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Water (deionized or Milli-Q)
-
Human plasma (drug-free)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Dabigatran, Dabigatran acylglucuronide, and Dabigatran-¹³C-d₃ in methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of Dabigatran and Dabigatran acylglucuronide by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture to create calibration standards.[1]
-
Internal Standard Working Solution: Prepare a working solution of Dabigatran-¹³C-d₃ (e.g., 100 ng/mL) by diluting the stock solution.[1]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting Dabigatran and its metabolites from plasma samples.[4]
-
Thaw plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (Dabigatran-¹³C-d₃).[4]
-
Vortex the mixture for 1 minute to precipitate proteins.[4]
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for injection into the LC-MS/MS system.[5]
For the quantification of total Dabigatran (free Dabigatran and acylglucuronides), samples can be subjected to alkaline hydrolysis prior to protein precipitation. For the quantification of free Dabigatran, samples should be acidified with ammonium formate.[6][7]
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
| Parameter | Typical Conditions |
| LC System | HPLC or UPLC system[1] |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[1][4] |
| Mobile Phase A | 0.1% Formic acid in water or 10mM ammonium formate[4][8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol[4][8] |
| Flow Rate | 0.25 - 0.4 mL/min[4][8] |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 30°C |
Mass Spectrometer (MS) System:
| Parameter | Typical Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.2 | 289.1[4] |
| Dabigatran Acylglucuronide | 648.4 | 289.1[5] |
| Dabigatran-¹³C-d₃ (IS) | 475.3 | 292.2[4] |
Note: The optimal collision energy and other MS parameters should be determined empirically for the specific instrument being used.[4]
Data Presentation
The following tables summarize the expected quantitative performance of the described method, based on literature data.[5][7]
Table 2: Method Validation Parameters
| Parameter | Dabigatran | Dabigatran Acylglucuronide |
| Linearity Range (ng/mL) | 2.5 - 1000[7] | To be determined |
| Correlation Coefficient (r²) | > 0.99[6] | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[6] | To be determined |
Table 3: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Dabigatran | Low QC | < 9 | < 9 | 101-114[7] |
| Mid QC | < 9 | < 9 | 101-114[7] | |
| High QC | < 9 | < 9 | 101-114[7] | |
| Dabigatran Acylglucuronide | Low QC | 2.56-4.51 | 2.56-4.51 | 98.37-104.42[5] |
| Mid QC | 2.56-4.51 | 2.56-4.51 | 98.37-104.42[5] | |
| High QC | 2.56-4.51 | 2.56-4.51 | 98.37-104.42[5] |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of Dabigatran and its acylglucuronides.
Caption: Metabolic pathway of Dabigatran etexilate.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Dabigatran and its acylglucuronide metabolites in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The described method is sensitive, specific, and reliable, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The provided experimental details and performance characteristics should enable researchers to successfully implement this method in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Dabigatran in Human Plasma by Liquid-Liquid Extraction Using a Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of dabigatran (B194492) in human plasma using a liquid-liquid extraction (LLE) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Dabigatran-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other drug development applications. The protocol described herein involves an initial protein precipitation step followed by a water-dichloromethane LLE to effectively separate dabigatran from endogenous plasma components.
Introduction
Dabigatran is a direct thrombin inhibitor used as an anticoagulant to prevent stroke and systemic embolism. Accurate and reliable measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. While various sample preparation techniques exist, liquid-liquid extraction offers a balance of sample cleanup and ease of use. This application note provides a detailed, step-by-step protocol for the extraction and analysis of dabigatran from human plasma, including the preparation of reagents, sample processing, and LC-MS/MS conditions. The inclusion of a stable isotope-labeled internal standard is critical to compensate for variability in sample processing and matrix effects, thereby ensuring the integrity of the analytical results.
Experimental
Materials and Reagents
-
Dabigatran analytical standard
-
Dabigatran-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Agilent Zorbax SB-CN (150 × 4.6 mm, 5 µm) or equivalent
Preparation of Solutions
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dabigatran analytical standard in methanol.
-
Dabigatran Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dabigatran-d3 in methanol.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
Experimental Protocols
Protocol 1: Water-Dichloromethane Liquid-Liquid Extraction
This protocol is adapted from a method that first uses protein precipitation to remove the bulk of plasma proteins, followed by an LLE step to further purify the sample.[1][2]
-
Sample Preparation:
-
Pipette 200 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the Dabigatran-d3 internal standard working solution (50 ng/mL) to all tubes except for the blank, to which 20 µL of the diluent is added.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 600 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new set of tubes.
-
Add 1 mL of dichloromethane to each tube.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to facilitate phase separation.
-
The upper aqueous layer contains the dabigatran and its metabolites. Carefully transfer the aqueous layer to a clean tube.
-
-
Sample Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the aqueous extract into the LC-MS/MS system.
-
Protocol 2: Ethyl Acetate (B1210297) Liquid-Liquid Extraction (General Procedure)
While a detailed validated protocol with ethyl acetate was not fully available in the searched literature, this solvent has been explored for dabigatran extraction.[3] The following is a general procedure that can be optimized.
-
Sample Preparation:
-
Pipette 200 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the Dabigatran-d3 internal standard working solution (50 ng/mL).
-
Vortex for 10 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
Sample Analysis:
-
Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
-
LC-MS/MS Conditions
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.3 | 289.1 |
| Dabigatran-d3 | 475.3 | 292.1 |
Note: The specific instrument parameters such as collision energy and declustering potential should be optimized for the mass spectrometer being used.
Data Presentation
The following tables summarize the quantitative data from a validated method utilizing the water-dichloromethane LLE protocol.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 5 ng/mL |
Table 2: Precision and Accuracy [2]
| QC Level | Concentration (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) |
| Low | 15 | < 5.6 | < 3.9 | 89.8 - 104.4 |
| Medium | 150 | < 5.6 | < 3.9 | 89.8 - 104.4 |
| High | 750 | < 5.6 | < 3.9 | 89.8 - 104.4 |
Table 3: Recovery and Matrix Effect (Illustrative)
Specific quantitative data for LLE recovery and matrix effect were not consistently available in the searched literature. The following is an illustrative table of expected performance. A thorough method validation should be performed to determine these values.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | > 85 | 90 - 110 |
| High | 750 | > 85 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Workflow for Dabigatran LLE.
Logical Relationship of Quantification
Caption: Quantification using an internal standard.
Conclusion
The described liquid-liquid extraction method using a labeled internal standard provides a robust and reliable approach for the quantification of dabigatran in human plasma. The protocol is straightforward and, when combined with the specificity and sensitivity of LC-MS/MS, is well-suited for high-throughput bioanalysis in a research setting. It is essential to perform a full method validation to establish performance characteristics such as recovery, matrix effects, and stability under the specific laboratory conditions.
References
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Dabigatran Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Dabigatran using its stable isotope-labeled internal standard, Dabigatran-13C-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Dabigatran quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Dabigatran, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the context of Dabigatran bioanalysis, endogenous substances like phospholipids, salts, and proteins, or exogenous substances like anticoagulants and co-administered drugs, can cause matrix effects.[1] Failure to properly address these effects can result in erroneous pharmacokinetic and toxicokinetic data.
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis.[3] Because it is chemically and physically almost identical to Dabigatran, it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[3]
Q3: What are the common sample preparation techniques to minimize matrix effects for Dabigatran analysis?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting Dabigatran and this compound. The two most common techniques are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[2] While fast, it may result in a less clean extract, potentially leading to more significant matrix effects.[4]
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.[5] SPE generally provides a cleaner extract and can significantly reduce matrix effects.[5]
The choice between PPT and SPE depends on the complexity of the matrix, the required sensitivity, and throughput needs.[4]
Q4: How can I quantitatively assess matrix effects in my Dabigatran assay?
A4: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix from multiple sources to the peak area of the analyte in a neat solution (e.g., mobile phase). The Matrix Factor (MF) is calculated as follows:
Matrix Factor (MF) = (Peak Area in the presence of matrix) / (Peak Area in neat solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. To assess the ability of the internal standard to compensate for these effects, the Internal Standard-Normalized Matrix Factor is calculated:
IS-Normalized MF = (Analyte Peak Area Ratio in matrix) / (Analyte Peak Area Ratio in neat solution)
The coefficient of variation (CV) of the IS-Normalized MF across different lots of the biological matrix should ideally be ≤15%.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Reproducibility or Low Analyte Recovery | Inconsistent Sample Preparation: Variability in pipetting, extraction times, or solvent volumes.[5] | - Ensure all sample preparation steps are performed consistently. - Use a calibrated positive displacement pipette for viscous fluids like plasma. - Employ a stable isotope-labeled internal standard like this compound to correct for variability.[5] |
| Suboptimal Extraction Method: The chosen sample preparation method (PPT or SPE) may not be efficient for your specific matrix. | - If using PPT, try different precipitation solvents (e.g., acetonitrile vs. methanol) or solvent-to-plasma ratios.[4] - If using SPE, optimize the sorbent type, wash, and elution solvents.[5] | |
| Unexpected Peaks in Chromatogram | Contamination: Contamination from the mobile phase, solvent, or carryover from previous injections.[5] | - Inject a blank solvent to check for system contamination. - Implement a robust needle wash protocol in the autosampler settings.[5] |
| Endogenous Matrix Components: Interference from substances present in the biological matrix.[5] | - Prepare and inject an extracted blank matrix sample to identify endogenous peaks.[5] - Optimize chromatographic conditions to separate the interfering peaks from Dabigatran and its internal standard. | |
| Inconsistent Retention Time | Mobile Phase Issues: Changes in mobile phase composition or pH, or microbial growth. | - Prepare fresh mobile phase daily. - Ensure the mobile phase is adequately degassed. |
| Column Degradation: Loss of stationary phase or column contamination. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| HPLC/UHPLC System Issues: Fluctuations in pump pressure or flow rate, or a malfunctioning injector. | - Check the pump for leaks and ensure check valves are functioning correctly. - Purge the pump to remove any air bubbles. | |
| Significant Ion Suppression or Enhancement | Co-elution with Matrix Components: Insufficient chromatographic separation of Dabigatran from interfering compounds. | - Optimize the chromatographic gradient to better separate Dabigatran from the region of matrix suppression. A post-column infusion experiment can help identify these regions. - Improve sample cleanup by switching from PPT to SPE or by optimizing the SPE protocol.[5] |
Experimental Protocols
Detailed LC-MS/MS Protocol for Dabigatran Quantification in Human Plasma
This protocol is a representative method based on published literature and should be validated for your specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of a human plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing 100 ng/mL of this compound (internal standard).[1]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.1-4.0 min: Return to 10% B and equilibrate
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dabigatran: Precursor ion (Q1) m/z 472.2 → Product ion (Q3) m/z 289.1
-
This compound: Precursor ion (Q1) m/z 478.2 → Product ion (Q3) m/z 295.2[7]
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for your specific mass spectrometer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the DOAC-Stop Procedure by LC-MS/MS Assays for Determining the Residual Activity of Dabigatran, Rivaroxaban, and Apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Mass Spectrometer Settings for Dabigatran-13C-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometer settings for the analysis of Dabigatran (B194492) and its internal standard, Dabigatran-13C-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical Multiple Reaction Monitoring (MRM) transitions for Dabigatran and its stable isotope-labeled internal standards?
The most commonly used precursor and product ion transitions for Dabigatran and its isotopically labeled internal standards in positive electrospray ionization (ESI+) mode are summarized below. It is crucial to verify these transitions on your specific instrument.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Citation |
| Dabigatran | 472.2 | 289.1 | [1][2][3][4][5][6] |
| This compound | 475.3 | 292.2 | [1][7] |
| Dabigatran-13C6 | 478.2 | 295.2 | [3][4][6][8] |
| Dabigatran-d4 | 476.0 | 293.0 | [1][9] |
Q2: What are the critical mass spectrometer parameters to optimize for this compound analysis?
For optimal performance, it is essential to tune the mass spectrometer parameters. The following table provides a starting point for optimization.
| Parameter | Typical Range/Value | Purpose | Citation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Dabigatran readily forms protonated molecules [M+H]+. | [6][7][10] |
| Capillary Voltage | 3.0 - 5.0 kV | Optimizes the formation of gas-phase ions. | [11][12] |
| Source Temperature | 300 - 500 °C | Aids in the desolvation of droplets. | [11][13] |
| Nebulizer Gas Flow | Instrument Dependent | Assists in nebulizing the liquid stream into a fine spray. | [12][14][15] |
| Drying Gas Flow | Instrument Dependent | Facilitates the evaporation of solvent from the droplets. | [14][15] |
| Collision Energy (CE) | Instrument and transition dependent | Induces fragmentation of the precursor ion to form the product ion. | [7] |
Q3: What are the recommended liquid chromatography (LC) conditions for Dabigatran analysis?
Reversed-phase liquid chromatography is the standard for separating Dabigatran. C18 columns are commonly employed with a mobile phase consisting of an aqueous component with a modifier (like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1]
| LC Parameter | Typical Conditions | Citation |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) | [1][6][7] |
| Mobile Phase A | 0.1% Formic acid in water | [1][11] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | [1][11] |
| Flow Rate | 0.2 - 0.4 mL/min | [1][7] |
| Gradient | Start at a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. | [1][11] |
Q4: What are the common sample preparation techniques for plasma samples containing Dabigatran?
The most prevalent methods for extracting Dabigatran from biological matrices are protein precipitation and solid-phase extraction.[16]
-
Protein Precipitation (PPT): This is a quick and straightforward method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[1][16]
-
Solid-Phase Extraction (SPE): This technique offers a more selective cleanup, where Dabigatran is retained on a solid sorbent while interferences are washed away.[16]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Dabigatran and this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation |
| No or Low Signal | Incorrect MRM transitions. | Verify the precursor and product ions for both Dabigatran and this compound. | [1] |
| Improper source conditions. | Optimize capillary voltage, source temperature, and gas flows. | [1] | |
| Inefficient ionization. | Ensure the mobile phase pH is acidic (e.g., with 0.1% formic acid) to promote protonation. | [1] | |
| Clogged LC or MS system. | Perform routine system maintenance and cleaning. | [1] | |
| Poor Peak Shape | Suboptimal chromatography. | Optimize the mobile phase composition, gradient profile, and flow rate. | [1] |
| Column degradation. | Replace the analytical column. | [1] | |
| Inappropriate sample solvent. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | [1] | |
| High Background Noise/Interference | Matrix effects from endogenous plasma components. | Improve sample cleanup by switching from protein precipitation to solid-phase extraction (SPE). | [1][17][18] |
| Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system thoroughly. | [1] | |
| Incorrect mass spectrometer settings. | Optimize collision energy and other MS parameters to minimize the fragmentation of interfering compounds. | [1] | |
| Inconsistent Results/Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. | [1] |
| Unstable instrument conditions. | Allow the LC-MS/MS system to equilibrate sufficiently before starting the analysis. | [1] | |
| Analyte degradation. | Dabigatran is susceptible to hydrolysis. Process samples promptly or store them at -20°C or below. | [16] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol outlines a general procedure for the extraction of Dabigatran and this compound from plasma.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.[16]
-
Internal Standard Spiking: To 100 µL of plasma, add an appropriate amount of this compound internal standard working solution and vortex briefly.[16]
-
Protein Precipitation: Add 300 µL of cold acetonitrile (optionally containing 0.1% formic acid) to the plasma sample.[16]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[16]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[16]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[16]
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 13. actascientific.com [actascientific.com]
- 14. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. eijppr.com [eijppr.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dabigatran-13C-d3 Signal Intensity and Peak Shape
Welcome to the technical support center for the analysis of Dabigatran-13C-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal intensity and peak shape in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for the analysis of this compound?
A1: A common starting point for LC-MS/MS analysis of this compound involves a reversed-phase C18 column with a mobile phase consisting of an aqueous component with a formic acid modifier and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[3][4]
Q2: Why am I observing poor peak shape (tailing or fronting) for this compound?
A2: Poor peak shape for basic compounds like Dabigatran (B194492) is often due to interactions with residual silanols on the silica-based column packing.[5] Peak tailing can be addressed by adjusting the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[6] Other causes can include column degradation, sample solvent being stronger than the mobile phase, or a partially blocked frit.[7]
Q3: What are the common sample preparation techniques for plasma samples containing this compound, and what are their expected recovery rates?
A3: The most common techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[8] PPT is a simpler and faster method, often using acetonitrile or methanol to precipitate proteins.[8] SPE is a more selective method that can provide a cleaner extract, potentially reducing matrix effects.[8] Reported recovery rates for Dabigatran and its internal standards are generally in the range of 89% to over 100%.[1][8]
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, can be minimized by using a more effective sample cleanup method, such as switching from protein precipitation to solid-phase extraction.[9] Optimizing chromatographic conditions to separate this compound from co-eluting matrix components is also crucial.[9] The use of a stable isotope-labeled internal standard like this compound is the gold standard for compensating for matrix effects.[10]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
| Possible Cause | Suggested Solution |
| Incorrect MRM Transitions | Verify the precursor and product ions for this compound. A common transition is m/z 475.3 → 292.2.[2] |
| Improper ESI Source Conditions | Optimize capillary voltage (typically 3-5 kV for positive mode), source temperature, and nebulizing and desolvation gas flows for your specific instrument.[2][11] |
| Inefficient Ionization | Ensure the mobile phase pH is acidic (e.g., by adding 0.1% formic acid) to promote the formation of protonated molecules for positive ESI.[2] |
| Suboptimal Cone Voltage/Declustering Potential | This parameter is critical for ion transmission and minimizing adduct formation. Optimize by infusing a standard solution and varying the voltage to find the setting that maximizes the signal of the precursor ion. |
| Low Recovery from Sample Preparation | Review your sample preparation protocol. For protein precipitation, ensure the correct solvent-to-plasma ratio (typically 3:1 or 4:1 v/v) and thorough vortexing.[8] For SPE, ensure proper conditioning, loading, washing, and elution steps.[8] |
| Clogged LC or MS System | Perform routine system maintenance, including cleaning the ion source and checking for blockages in the LC system.[2] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column | Dabigatran is a basic compound and can interact with acidic silanol (B1196071) groups on the column, causing peak tailing.[5] Use a column with end-capping or a modern stationary phase designed for basic compounds. Lowering the mobile phase pH with an additive like formic acid can also help by protonating the silanol groups and reducing interactions.[5] |
| Mismatched Sample Solvent and Mobile Phase | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase composition to avoid peak distortion.[7] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[6] |
| Column Degradation | Replace the analytical column if it has been used extensively or under harsh conditions. A void at the column inlet can also cause peak splitting.[7] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase should ideally be at least one pH unit away from the pKa of Dabigatran to ensure it is in a single ionic state.[6] |
Quantitative Data
Table 1: Recovery of Dabigatran using Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Mean Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | >89.48 | [1] |
| Solid-Phase Extraction | Human Plasma | 93 - 102 | [8] |
| Protein Precipitation | Human Plasma | 89.8 - 104.4 | [12] |
Table 2: Comparison of LC Columns and Mobile Phases for Dabigatran Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Reported Retention Time (min) | Reference |
| ACQUITY UPLC BEH C18 (2.1x50mm, 1.7µm) | Isocratic: 10mM ammonium (B1175870) formate: methanol (72:28, v/v) | 0.25 | < 1.0 | [7] |
| C18 column | Acetonitrile: water (30:70, v/v), adjusted to pH 3.0 with formic acid | Not Specified | < 5.0 | [1] |
| Peerless basic C8 (150 × 4.6 mm, 5 µm) | Acetonitrile: 5 mM ammonium formate: Methanol and 0.2% formic acid (30:20:50, v/v/v) | 1.0 | ~1.2 | [13] |
| Shim-pack XR-ODS II (100 x 3.0 mm, 2.2µm) | Gradient: Water with 0.1% formic acid and Acetonitrile | 0.3 | ~8.98 | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound from Human Plasma
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add a small volume (e.g., 10 µL) of the this compound internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.[8]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Sorbent Selection: Choose a suitable SPE sorbent. For a weakly basic compound like Dabigatran, a mixed-mode cation exchange sorbent can be effective.[8]
-
Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Dabigatran and this compound with a strong solvent (e.g., 90% methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. actascientific.com [actascientific.com]
- 10. benchchem.com [benchchem.com]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Dabigatran-13C-d3 in Plasma Samples
Welcome to the technical support center for the bioanalysis of dabigatran (B194492). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of dabigatran and its stable isotope-labeled internal standard, Dabigatran-13C-d3, in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of dabigatran, a direct thrombin inhibitor. In bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an internal standard (IS). Using a SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to the analyte (dabigatran). This similarity allows it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variability in sample preparation, extraction recovery, and matrix effects, which leads to more accurate and precise quantification.[1][2][3] While both deuterated (d) and carbon-13 (¹³C) labeled standards are effective, ¹³C-labeling is often preferred as it is less likely to exhibit chromatographic separation from the analyte (isotope effect) and offers greater isotopic stability.[1]
Q2: What are the common causes for low recovery of this compound in plasma samples?
A2: Low recovery of this compound can stem from several factors during the analytical process. These include:
-
Suboptimal Sample Preparation: Inefficient extraction, whether through protein precipitation (PPT) or solid-phase extraction (SPE), is a primary cause. This can be due to the wrong choice of solvent or sorbent, incorrect pH, or incomplete elution.
-
Analyte Adsorption: Dabigatran has been shown to adsorb to surfaces.[4] This can include laboratory plastics like polypropylene (B1209903) tubes and pipette tips, leading to loss of the internal standard during sample handling and preparation.[5][6][7]
-
Matrix Effects: Components of the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and an apparent low recovery.[8][9]
-
Internal Standard Instability: Although generally stable, degradation of the this compound can occur if samples are not handled or stored properly. Dabigatran is susceptible to hydrolysis.[10]
-
Pipetting or Dilution Errors: Inaccurate preparation of the internal standard working solution or incorrect spiking into the plasma samples will lead to consistently low responses.[8]
-
Metabolite Interference: Dabigatran forms active acylglucuronide metabolites. While less of a direct issue for the internal standard itself, the overall analytical method needs to account for the potential conversion of these metabolites back to dabigatran, which could complicate data interpretation.[8]
Q3: What is a typical recovery percentage for dabigatran and its internal standards from plasma?
A3: The recovery of dabigatran and its internal standards can vary depending on the extraction method used. However, well-optimized methods can achieve high and consistent recoveries. For instance, a validated LC-MS/MS method using protein precipitation with acetonitrile (B52724) reported mean recoveries of ≥98% for dabigatran.[11] Another study using solid-phase extraction with a C18 cartridge reported a recovery of 76% for dabigatran.[12] It is important to note that consistent and reproducible recovery is often more critical than achieving 100% recovery.[10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of low this compound recovery.
Issue 1: Consistently Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Internal Standard Concentration or Preparation | Verify the concentration of the this compound stock and working solutions. Prepare a fresh working solution and re-spike into a new set of samples.[8] |
| Pipetting Error | Review the pipetting technique for adding the internal standard to the plasma samples. Ensure the correct volume is being dispensed accurately.[8] |
| Internal Standard Degradation | Prepare a fresh stock solution of this compound. Evaluate its stability under your specific storage and sample processing conditions.[8] |
| Mass Spectrometer Issue | Infuse a solution of this compound directly into the mass spectrometer to confirm that the instrument is detecting the compound and that the signal is stable. Clean the ion source if necessary.[8] |
Issue 2: Low and Variable Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Protein Precipitation (PPT) | * Solvent-to-Plasma Ratio: Ensure an adequate volume of precipitation solvent is used, typically 3:1 or 4:1 (v/v) of acetonitrile to plasma.[10] * Precipitation Efficiency: Add 0.1% formic acid to the acetonitrile to improve protein precipitation.[10] * Analyte Adsorption to Pellet: After centrifugation, ensure the supernatant is carefully and completely transferred without disturbing the protein pellet. |
| Inefficient Solid-Phase Extraction (SPE) | * Sorbent Selection: The chosen SPE sorbent (e.g., C18, mixed-mode cation exchange) may not be optimal for dabigatran. Test different sorbents.[8] * Sample pH: Adjust the pH of the plasma sample before loading onto the SPE cartridge to ensure optimal retention of dabigatran.[10] * Wash and Elution Solvents: The wash step may be too harsh, leading to premature elution of the analyte. Conversely, the elution solvent may not be strong enough to desorb dabigatran completely. Optimize the composition and volume of these solvents.[10] |
| Adsorption to Labware | * Material Choice: Consider using low-binding polypropylene tubes for sample preparation. * Coating: Pre-coat polypropylene tubes with a solution of bovine serum albumin (BSA) to block non-specific binding sites.[5][6] |
| Matrix Effects | Perform a post-extraction addition experiment to determine if matrix components are suppressing the ionization of this compound. This involves comparing the signal of the IS in a clean solvent to its signal when spiked into an extracted blank plasma sample. If significant suppression is observed, further optimization of the sample clean-up is necessary.[8][9] |
Data Presentation
The following tables summarize quantitative data on the recovery of dabigatran and its internal standards using different extraction methodologies.
Table 1: Recovery of Dabigatran and Internal Standards using Protein Precipitation (PPT)
| Analyte/Internal Standard | Precipitation Solvent | Recovery (%) | Reference |
| Dabigatran | Acetonitrile | ≥98 | [11] |
| Dabigatran | Acetonitrile | 89.48 - 101.96 | [13] |
| Highly protein-bound compound | Acetonitrile | 78 | [14] |
Table 2: Recovery of Dabigatran and Internal Standards using Solid-Phase Extraction (SPE)
| Analyte/Internal Standard | SPE Sorbent | Recovery (%) | Reference |
| Dabigatran | C18 | 76 | [12] |
| Dabigatran and Dabigatran D4 | Not specified | Not explicitly stated, but method was successfully applied | [15] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a common and rapid method for sample preparation.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Homogenization: Vortex the thawed plasma samples to ensure homogeneity.[10]
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound working solution. Vortex briefly.[10]
-
Protein Precipitation: Add 300 µL of cold acetonitrile (optionally containing 0.1% formic acid) to the plasma sample.[10]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.[10]
-
Evaporation and Reconstitution (Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract, which can reduce matrix effects.
-
Sorbent Selection: Choose a suitable SPE sorbent, such as a mixed-mode cation exchange or a C18 reversed-phase sorbent.[10]
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[10]
-
Sample Pre-treatment and Loading: Pre-treat the plasma sample (e.g., by dilution or pH adjustment) and load it onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.[10]
-
Elution: Elute dabigatran and this compound with a strong solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting low recovery of this compound.
Caption: A logical workflow for troubleshooting low recovery of this compound.
Caption: An experimental workflow for the extraction of dabigatran from plasma samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The adsorption of dabigatran is as efficient as addition of idarucizumab to neutralize the drug in routine coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 6. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of dabigatran and indirect quantification of dabigatran acylglucuronides in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression in Dabigatran analysis with Dabigatran-13C-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the analysis of Dabigatran (B194492) using its stable isotope-labeled internal standard, Dabigatran-13C-d3.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for Dabigatran analysis?
A1: A SIL-IS is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because this compound has nearly identical physicochemical properties to Dabigatran, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variability during sample preparation, matrix effects, and fluctuations in instrument response, leading to higher accuracy and precision in quantification.[2][3]
Q2: What are the main causes of ion suppression in Dabigatran analysis?
A2: Ion suppression in Dabigatran analysis is primarily caused by co-eluting matrix components from biological samples like plasma. These components, which can include phospholipids (B1166683), salts, and proteins, compete with Dabigatran and its internal standard for ionization in the MS source, leading to a decreased signal.[4] Inadequate sample cleanup is a major contributor to significant ion suppression.
Q3: What are the common sample preparation techniques to reduce ion suppression for Dabigatran?
A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is used to precipitate proteins. However, it may not effectively remove other matrix components like phospholipids, potentially leading to higher ion suppression compared to other methods.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, offering a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Considered a highly effective method for removing interfering substances, resulting in a cleaner sample and reduced matrix effects.[1]
Q4: Can the choice of deuterated vs. 13C-labeled internal standard affect the compensation for ion suppression?
A4: Yes. While both are effective, 13C-labeled internal standards like this compound are often preferred over deuterated standards (e.g., Dabigatran-d3). This is due to the "isotope effect," where the mass difference in deuterated compounds can sometimes cause a slight shift in retention time compared to the unlabeled analyte.[1] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate quantification.[1] 13C-labeled standards are more likely to co-elute perfectly.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (this compound) Signal
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the internal standard into all samples (standards, QCs, and unknowns) at the beginning of the extraction process.[2] - Vigorously vortex each sample after adding the internal standard and extraction solvent to ensure thorough mixing and consistent extraction efficiency. |
| Variable Matrix Effects | - Improve the sample cleanup method. If using PPT, consider switching to SPE, which is generally more effective at removing phospholipids and other interfering matrix components.[2][4] - Optimize the chromatographic separation to better resolve Dabigatran and its internal standard from the regions of significant ion suppression. This can be achieved by modifying the mobile phase gradient or changing the analytical column. |
| Internal Standard Stability Issues | - Verify the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary. - Ensure proper storage conditions for the internal standard solutions (e.g., protected from light, appropriate temperature). |
Issue 2: Poor Peak Shape (Tailing) for Dabigatran and/or this compound
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Dabigatran is a basic compound and can interact with residual silanol (B1196071) groups on silica-based C18 columns, leading to peak tailing.[3][6] - Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups and reduce these secondary interactions.[6] - Solution 2: Use an End-Capped Column. Employ a high-purity, end-capped column to minimize the number of available silanol groups.[6] |
| Column Overload | - The concentration of the analyte or the injection volume may be too high for the column's capacity.[3] - Solution: Reduce the injection volume or dilute the sample and reinject.[7] |
| Column Contamination or Degradation | - Accumulation of matrix components on the column can lead to poor peak shape.[8] - Solution 1: Column Wash. Flush the column with a strong solvent. - Solution 2: Replace the Column. If washing does not resolve the issue, the column may be degraded and require replacement.[3] |
Issue 3: Inaccurate Quantification Despite Using a SIL-IS
| Possible Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and IS | - As mentioned in FAQ 4, a slight separation between a deuterated internal standard and the analyte can lead to differential ion suppression.[1] - Solution: Confirm co-elution by overlaying the chromatograms of the analyte and the internal standard. If separation is observed, consider switching to a 13C-labeled internal standard or further optimizing the chromatography to achieve co-elution. |
| In-source Fragmentation of Metabolites | - Dabigatran has metabolites, such as dabigatran acylglucuronide, that can potentially fragment in the mass spectrometer source to produce the same precursor-product ion transition as Dabigatran, leading to overestimation.[9] - Solution: Ensure the chromatographic method separates Dabigatran from its metabolites. A gradient elution may be necessary to achieve this separation.[9] |
| Contamination | - Contamination from solvents, glassware, or carryover from previous injections can lead to inaccurate results.[9] - Solution: Inject a blank solvent after a high concentration sample to check for carryover. Ensure the use of high-purity solvents and meticulously clean all labware.[9] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Dabigatran Analysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Description | Proteins are precipitated from the plasma sample using a solvent like acetonitrile. The supernatant is then analyzed.[2] | The sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is eluted with a solvent.[10] |
| Recovery | Generally high, often >90%. | Good to high, typically in the range of 60-90%.[10] |
| Matrix Effect | Can be significant as it is less effective at removing phospholipids and other small molecules.[2] | Generally lower matrix effect due to more effective removal of interfering components.[11] IS normalized matrix factor has been reported to be close to 1.0.[10] |
| Throughput | High, suitable for a large number of samples. | Can be lower than PPT, but automatable with 96-well plates. |
| Recommendation | Suitable for initial screening or when high throughput is essential, but may require more chromatographic optimization to mitigate ion suppression. | Recommended for methods requiring high accuracy and precision, as it provides a cleaner extract and minimizes matrix effects.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Dabigatran in Human Plasma
This protocol is a generalized procedure based on common practices in published literature.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a centrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.[10]
-
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Dabigatran and this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Parameters for Dabigatran Analysis
These are typical starting parameters and should be optimized for the specific instrument used.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate Dabigatran from its metabolites and matrix components (e.g., 5-95% B over 3-5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Dabigatran: m/z 472.2 -> 289.1
-
This compound: (adjust for specific labeling, e.g., m/z 478.2 -> 295.2 for 13C6)[10]
-
Visualizations
Caption: Experimental workflow for Dabigatran bioanalysis.
Caption: Troubleshooting logic for Dabigatran analysis.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dabigatran-13C-d3 Carryover in Autosamplers
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering autosampler carryover issues with Dabigatran-13C-d3 in LC-MS/MS analysis. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you identify, mitigate, and prevent carryover, ensuring the accuracy and reliability of your analytical data.
Understanding the Challenge: Physicochemical Properties of Dabigatran
Dabigatran, in its prodrug form Dabigatran etexilate, is a lipophilic and basic compound, properties that make it prone to adsorption onto surfaces within the LC-MS system. This "stickiness" is a primary contributor to carryover.[1][2]
| Property | Value | Implication for Carryover |
| Molecular Formula | C34H41N7O5 (Dabigatran etexilate) | Large, complex molecule with multiple potential interaction sites. |
| pKa | 4.0 ± 0.1 and 6.7 ± 0.1 | As a basic compound, it can interact with acidic residual silanols on silica-based columns and other surfaces.[3] Its charge state is pH-dependent, influencing its solubility and adsorption. |
| logP | 3.8 | Indicates high lipophilicity, leading to strong hydrophobic interactions with non-polar surfaces like PEEK tubing, rotor seals, and C18 columns.[2][3] |
| Solubility | Highly pH-dependent. More soluble in acidic conditions (>50 mg/mL in 0.1 N HCl) and poorly soluble in neutral to basic conditions (0.003 mg/mL at pH 7.4).[3] | The pH of the sample solvent and wash solutions will significantly impact its removal from system surfaces. |
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a problem for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak corresponding to the analyte in a blank injection that follows a high-concentration sample.[4] For a potent, lipophilic, and basic compound like this compound, this occurs when molecules from a previous injection adsorb to surfaces within the autosampler (e.g., needle, valve, tubing) and are subsequently released into the mobile phase during the analysis of the next sample. This can lead to inaccurate quantification, especially for low-concentration samples, and potentially false-positive results.
Q2: What are the most common sources of this compound carryover in an autosampler?
A2: The most common sources of carryover for a compound like this compound are:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain the analyte.
-
Injector Valve and Rotor Seal: Scratches or wear on the rotor seal can create sites for analyte accumulation. The material of the rotor seal can also contribute to adsorption.
-
Sample Loop: Adsorption to the inner surface of the sample loop can occur.
-
Connecting Tubing: The tubing between the autosampler and the column, especially if made of PEEK, can be a site of hydrophobic interactions.
-
Vials and Caps: Use of inappropriate vials or septa can lead to analyte adsorption to the glass or leaching of contaminants.
Q3: How can I quickly assess if I have a carryover problem?
A3: A simple way to check for carryover is to perform a "blank-after-high" injection sequence. Inject a high-concentration standard of this compound, followed by one or more blank injections (mobile phase or your sample matrix). If a peak for this compound appears in the blank injection(s), you have a carryover issue.
Q4: Can the sample solvent affect carryover?
A4: Yes, the composition of the solvent used to dissolve your sample can significantly impact carryover. If this compound is not fully solubilized or if the solvent is too weak, the analyte is more likely to adsorb to the surfaces of the autosampler. Given Dabigatran's higher solubility in acidic conditions, ensuring your sample solvent is sufficiently acidic can help mitigate this.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving this compound carryover.
Step 1: Isolate the Source of Carryover
The first step is to determine whether the carryover originates from the autosampler or the analytical column.
Experimental Protocol: Source Isolation
-
Initial Assessment:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with three consecutive blank injections.
-
Quantify the carryover in each blank.
-
-
Column Bypass Test:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the "blank-after-high" injection sequence.
-
If the carryover is significantly reduced or eliminated, the column is a major contributor.
-
If the carryover persists, the issue is likely within the autosampler.
-
DOT Script for Source Isolation Workflow
Caption: Workflow to isolate the source of carryover.
Step 2: Optimize the Autosampler Wash Method
If the autosampler is identified as the source, optimizing the needle wash is the most effective next step.
Experimental Protocol: Wash Solution Optimization
-
Prepare a set of wash solutions:
-
Wash A (Baseline): Your current wash solution.
-
Wash B (High Organic): 90:10 Acetonitrile:Water
-
Wash C (Acidified Organic): 90:10 Acetonitrile:Water with 0.5% Formic Acid
-
Wash D (Acidified Methanol): 90:10 Methanol:Water with 0.5% Formic Acid
-
Wash E (Complex Organic/Acidic): 45:45:10 Acetonitrile:Methanol:Water with 0.5% Formic Acid
-
-
Test each wash solution:
-
For each wash solution, perform the "blank-after-high" injection sequence.
-
Ensure the wash volume is sufficient (e.g., at least 10 times the injection volume) and consider multiple wash cycles.
-
-
Quantify and compare the carryover for each wash solution.
Data Presentation: Expected Effectiveness of Different Wash Solutions
| Wash Solution | Composition | Expected % Carryover Reduction (Illustrative) | Rationale |
| A (Baseline) | User-defined | 0% | Reference point. |
| B (High Organic) | 90:10 ACN:H2O | 50-70% | Addresses hydrophobic interactions. |
| C (Acidified Organic) | 90:10 ACN:H2O + 0.5% FA | 80-95% | Addresses both hydrophobic and ionic interactions by keeping Dabigatran protonated and soluble. |
| D (Acidified Methanol) | 90:10 MeOH:H2O + 0.5% FA | 75-90% | Methanol can be effective for some compounds; worth testing as an alternative to acetonitrile. |
| E (Complex Organic/Acidic) | 45:45:10 ACN:MeOH:H2O + 0.5% FA | >95% | A strong, multi-component wash to disrupt a wider range of interactions. |
Note: The % carryover reduction is illustrative and should be determined experimentally.
DOT Script for Wash Solution Optimization Logic
Caption: Logical flow for optimizing wash solutions.
Step 3: Hardware and Consumables Check
If carryover persists after optimizing the wash method, inspect the physical components of the autosampler.
-
Needle and Needle Seat: Inspect for scratches or wear. Replace if necessary.
-
Rotor Seal: This is a common point of failure. A worn or scratched rotor seal will trap analyte. Replace the rotor seal with one made of a material less likely to interact with basic compounds, if available.
-
Sample Vials and Caps: Use high-quality, silanized glass vials to minimize adsorption to the vial surface. Ensure you are using PTFE-lined septa to prevent contamination from the cap.
Advanced Troubleshooting and Prevention
-
Injection Mode: If your system allows, switching from "partial loop" to "full loop" injection can sometimes reduce carryover by ensuring the entire sample path is flushed more effectively.
-
Sample Solvent Modification: Ensure your this compound is fully dissolved in a solvent that is compatible with the mobile phase and ideally contains a small amount of acid to maintain solubility.
-
Injection Order: When running a batch with a wide range of concentrations, if possible, sequence your samples from low to high concentration. If a low concentration sample must follow a high one, insert one or more blank injections in between.
-
System Conditioning: Before running a critical assay, consider priming the system with a high-concentration injection of an unrelated compound that has similar properties to Dabigatran to passivate active sites. Follow this with thorough flushing with the optimized wash solution.
By systematically applying these troubleshooting steps and understanding the physicochemical properties of Dabigatran, you can effectively mitigate autosampler carryover and ensure the integrity of your research.
References
inconsistent internal standard response with Dabigatran-13C-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) responses with Dabigatran-13C-d3 in LC-MS/MS bioanalysis.
Troubleshooting Guide: Inconsistent this compound Response
An inconsistent internal standard response can compromise the accuracy and precision of your analytical data.[1][2] This guide provides a structured approach to identifying and resolving common issues. Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative bioanalysis because their chemical and physical properties are nearly identical to the analyte, providing the best compensation for variability.[3] However, various factors can still lead to inconsistent responses.
Data Presentation: Troubleshooting Summary
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Preparation Issues | ||
| Inaccurate Pipetting/Spiking of IS | Verify pipette calibration and operator technique. Prepare a fresh IS spiking solution. Re-analyze affected samples if possible.[1] | Consistent IS response across all samples, quality controls (QCs), and calibration standards (CALs). |
| Inconsistent Sample Extraction | Optimize and validate the extraction procedure (e.g., protein precipitation, solid-phase extraction). Ensure consistent timing, temperature, and reagent volumes for all samples.[1] | Improved precision of IS and analyte responses. |
| Suboptimal pH | Ensure the pH of the sample is appropriate for Dabigatran and its IS throughout the sample preparation process.[1] | Consistent extraction recovery and stability of both analyte and IS. |
| Matrix Effects | ||
| Ion Suppression or Enhancement | Perform a post-extraction addition experiment to confirm matrix effects (see Experimental Protocols).[1] Optimize chromatographic separation to move the analyte and IS away from co-eluting matrix components.[4] Consider a more rigorous sample clean-up method (e.g., switching from protein precipitation to solid-phase extraction).[1] | Minimized variation in IS response between different lots of biological matrix. |
| Differential Matrix Effects | If the matrix affects the analyte and IS differently, re-evaluate the choice of internal standard. While this compound is ideal, extreme matrix effects may still cause divergence. | Consistent analyte-to-IS ratio across different biological samples. |
| LC-MS/MS System Issues | ||
| Inconsistent Injection Volume | Check the autosampler for air bubbles in the syringe or sample loop. Perform an injection precision test with a standard solution.[4] | Reproducible peak areas for repeated injections of the same sample. |
| Carryover | Inject a blank sample immediately following a high-concentration sample to assess for carryover. Optimize the needle and injector wash method with a stronger solvent or increased wash volume.[4] | No significant analyte or IS peak in the blank injection. |
| Ion Source Instability/Contamination | Clean the ion source, including the spray needle and orifice.[1] Infuse a solution of this compound directly into the mass spectrometer to check for signal stability.[1] | Stable and consistent IS signal during direct infusion and throughout an analytical run. |
| Internal Standard Integrity | ||
| Degradation of IS | Prepare a fresh stock solution of this compound. Evaluate the stability of the IS under the same storage and processing conditions as the samples.[1] | Consistent IS response with freshly prepared standards. |
| Isotopic Impurity/Cross-Contamination | Verify the isotopic purity of the this compound standard.[4] Ensure there is no cross-contamination between the analyte and IS stock solutions. | Minimal contribution of the IS to the analyte signal and vice-versa. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard response showing high variability even though it's a stable isotope-labeled standard?
A1: While stable isotope-labeled internal standards like this compound are designed to mimic the analyte and compensate for variability, they are not immune to all sources of error.[2] High variability can still arise from several factors, including:
-
Matrix Effects: Components in the biological sample can suppress or enhance the ionization of both the analyte and the internal standard in the mass spectrometer.[1] If the effect is not uniform across all samples, it will lead to variability.
-
Sample Preparation Errors: Inconsistent pipetting of the internal standard, variations in extraction efficiency, or pH fluctuations during sample processing can all contribute to inconsistent IS response.[1]
-
Instrumental Issues: Problems with the autosampler (e.g., inconsistent injection volumes), carryover from high-concentration samples, or a contaminated ion source can all lead to significant variations in the measured response.[1][5]
-
Stability Issues: Although generally stable, the internal standard could degrade if stored improperly or if the sample processing conditions are too harsh.[1]
Q2: How can I differentiate between matrix effects and sample preparation errors as the cause of my inconsistent this compound response?
A2: A systematic approach can help distinguish between these two common issues.
-
Review Sample Preparation: First, carefully review your sample preparation records for any anomalies.[1] Prepare a fresh set of QCs and CALs to see if the problem persists. If the issue is resolved, it was likely a sporadic error in the initial preparation.
-
Perform a Post-Extraction Spike Experiment: To specifically investigate matrix effects, you can perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section below. This experiment helps to isolate the effect of the matrix on the MS response from losses during the extraction process.[1] A significant difference in the IS response between a neat solution and a post-spiked matrix extract is a clear indication of matrix effects.
Q3: My this compound response is consistently lower in my study samples compared to my calibration standards and QCs. What could be the cause?
A3: This systematic trend often points to a difference in the matrix composition between your study samples and the matrix used to prepare your standards and QCs.[1] This could be due to:
-
Lot-to-Lot Variability: Different lots of blank biological matrix can have varying compositions, leading to different degrees of matrix effects.
-
Metabolites: The presence of drug metabolites in the study samples that are not present in the calibration standards can alter the matrix and affect the ionization of the internal standard. For Dabigatran, active acylglucuronide conjugates are known metabolites.[1]
-
Co-administered Medications: Other drugs and their metabolites in patient samples can also contribute to differential matrix effects.
To investigate this, you can try preparing your calibration curve in a pooled matrix from your study's pre-dose samples and compare it to your standard calibration curve.
Q4: What are the storage and stability considerations for this compound?
A4: this compound is generally stable, but proper storage is crucial. It is typically recommended to store the solid material at -20°C. Once in solution, the stability should be thoroughly evaluated under your specific experimental conditions (e.g., in your chosen solvent, at benchtop temperature, and in the autosampler). Dabigatran itself is known to be sensitive to moisture, so it is important to handle the internal standard in a way that minimizes exposure to humidity.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
Objective: To determine if components in the biological matrix are suppressing or enhancing the ionization of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the internal standard (this compound) and analyte (Dabigatran) at a known concentration (e.g., mid-QC level) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix Extract): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established procedure. After the final evaporation step, spike the internal standard and analyte into the reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Spike Matrix Extract): Spike the internal standard and analyte into the blank biological matrix before extraction at the same concentration as Set A. Process these samples using your established procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.
-
Data Analysis:
-
Matrix Factor (MF):
-
Calculate the MF for each lot of the matrix by dividing the average peak area of the IS in Set B by the average peak area of the IS in Set A.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
Calculate the recovery by dividing the average peak area of the IS in Set C by the average peak area of the IS in Set B.
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Process Efficiency (PE):
-
Calculate the overall process efficiency by dividing the average peak area of the IS in Set C by the average peak area of the IS in Set A.
-
PE = (Peak Area in Set C) / (Peak Area in Set A) or PE = MF * RE
-
-
Interpretation: Significant variability in the Matrix Factor across different lots of the matrix indicates that matrix effects are a likely cause of your inconsistent internal standard response.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Logical relationships of potential causes for IS variability.
References
Technical Support Center: Stability of Dabigatran-13C-d3 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Dabigatran-13C-d3 when used as an internal standard (IS) in bioanalytical methods. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Troubleshooting Guide: this compound Stability Issues
Unexpected or variable internal standard response is a common issue in LC-MS/MS bioanalysis. This guide helps you diagnose and resolve problems potentially linked to the instability of this compound in your processed samples.
Symptom 1: Decreasing IS Peak Area Over an Analytical Run
If you observe a consistent downward trend in the this compound peak area from the beginning to the end of an analytical batch, it may indicate instability in the autosampler.
| Potential Cause | Troubleshooting Action |
| Degradation in Autosampler | The processed sample extract (e.g., in acetonitrile/water) may not be stable at the autosampler temperature over the duration of the run. |
| 1. Re-inject Samples: Inject the first few samples of the batch at the end of the run. A significant decrease in IS response compared to the initial injection suggests instability. | |
| 2. Assess Autosampler Stability: Perform a formal autosampler stability experiment as detailed in the protocols section below. One study has shown dabigatran (B194492) to be stable for 24 hours in an injector, but this should be confirmed for your specific conditions.[1] | |
| 3. Lower Autosampler Temperature: If not already done, set the autosampler temperature to a lower value (e.g., 4-8 °C) to slow potential degradation. | |
| Solvent Evaporation | If sample vials or wells are not properly sealed, solvent evaporation can concentrate the sample, paradoxically leading to an apparent increase, or if the IS degrades faster in higher concentration, a decrease. More commonly, it leads to inconsistent results. |
| 1. Check Seals: Ensure that vial caps, septa, or well plate seals are appropriate for the solvent used and are securely fastened. | |
| 2. Use Pierceable Seals: For long runs, use high-quality pierceable seals to minimize evaporation. |
Symptom 2: Inconsistent or Low IS Response Across All Samples
Erratic or universally low peak areas for this compound can point to issues with sample processing or the stability of stock solutions.
| Potential Cause | Troubleshooting Action |
| IS Stock Solution Degradation | The internal standard stock or working solution may have degraded before being added to the samples. |
| 1. Prepare Fresh Solutions: Prepare a new stock and working solution of this compound.[2] Compare the response of samples prepared with the new IS solution to those prepared with the old one. | |
| 2. Verify Stock Solution Storage: Ensure stock solutions are stored under recommended conditions (typically at -20°C or -80°C in a suitable solvent) and that freeze-thaw cycles are minimized. | |
| Incomplete Protein Precipitation | If using protein precipitation, inefficient removal of proteins can lead to ion suppression and low IS response. |
| 1. Optimize Precipitation: Ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is sufficient (typically at least 3:1).[2][3] Ensure vigorous vortexing and adequate centrifugation time and speed.[4] | |
| pH-Dependent Instability | Dabigatran's stability can be pH-dependent. The final pH of the processed sample might promote degradation. |
| 1. Acidify the Extract: Dabigatran is generally more stable in acidic conditions. Consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to your precipitation solvent or final extract.[3] |
Logical Flow for Troubleshooting IS Variability
This diagram outlines a decision-making process for investigating the root cause of inconsistent this compound response.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended?
Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" in quantitative bioanalysis.[4] Because this compound is chemically identical to the analyte (dabigatran), it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. This allows it to accurately correct for variations during sample preparation and analysis, leading to higher precision and accuracy.[3]
Q2: Is this compound better than Dabigatran-d3?
While both are effective SIL-ISs, ¹³C-labeled standards are often preferred over deuterated (d) standards. Carbon-13 labels are incorporated into the molecular backbone and are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. Deuterium labels, in some cases, can be prone to this exchange, which would compromise the isotopic purity of the standard.[4]
Q3: How stable is dabigatran in processed samples (post-extraction)?
Literature suggests that dabigatran is reasonably stable in processed samples. One study found it to be stable for 17 hours on a laboratory bench and for 24 hours in an autosampler.[1] However, stability is highly dependent on the specific conditions (solvent composition, temperature, pH). It is crucial to perform a stability assessment under your exact experimental conditions as outlined in the protocols below.
Q4: What are the recommended storage conditions for processed samples?
To minimize the risk of degradation, processed samples should be analyzed as quickly as possible. If storage is necessary, it should be for the shortest possible time at a reduced temperature, typically in an autosampler set to 4-8 °C.
Q5: Can the active metabolites of dabigatran interfere with the analysis?
Yes, dabigatran forms active acylglucuronide metabolites. These metabolites can potentially convert back to dabigatran in vitro during sample storage or processing. Since the SIL-IS will not account for the formation of unlabeled dabigatran from these metabolites, it can lead to an overestimation of the dabigatran concentration.[2] Some methods use a hydrolysis step to convert all metabolites to the parent drug before analysis, measuring "total dabigatran".[5]
Quantitative Data Summary
The stability of dabigatran in biological matrices and processed samples has been evaluated in several studies. The data below is compiled from various sources and should be used as a guideline. Researchers should validate stability under their own specific laboratory conditions.
| Condition | Matrix / Solvent | Temperature | Duration | Result | Reference |
| Bench-top Stability | Human Plasma | Room Temperature | 17 hours | Stable | [1] |
| Autosampler Stability | Processed Sample | Not Specified | 24 hours | Stable | [1] |
| Freeze-Thaw Stability | Human Plasma | -20°C to Room Temp | 6 cycles | Stable | [1] |
| Short-Term Storage | Citrated Plasma | +2 to +8 °C | 7 days | Stable | [6] |
| Long-Term Storage | Citrated Plasma | -20 °C | 7 days | Stable | [1][6] |
Experimental Protocols
Protocol 1: Assessment of Autosampler/Post-Preparative Stability
This protocol determines the stability of this compound in the final processed extract under the conditions of the autosampler.
-
Prepare QC Samples: Spike blank biological matrix (e.g., human plasma) with dabigatran and this compound at low and high concentration levels (LQC and HQC). Prepare at least six replicates of each level.
-
Process Samples: Extract all LQC and HQC samples using your validated bioanalytical method (e.g., protein precipitation).
-
Initial Analysis (T=0): Immediately after processing, inject three replicates of the LQC and HQC extracts to establish the baseline (T=0) response.
-
Store Samples: Place the remaining processed samples in the autosampler under the same conditions (temperature, duration) anticipated for a typical analytical run.
-
Time-Point Analysis: At the end of the intended run duration (e.g., T=24 hours), inject the remaining three replicates of the LQC and HQC extracts.
-
Data Analysis: Calculate the mean analyte/IS peak area ratio for each level at each time point. The internal standard is considered stable if the mean concentration at the later time point is within ±15% of the baseline (T=0) concentration.[6]
Experimental Workflow Diagram
This diagram illustrates the workflow for assessing the post-preparative stability of this compound.
References
Technical Support Center: Resolving Chromatographic Issues with Dabigatran and Dabigatran-13C-d3
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Dabigatran (B194492) and its isotopic internal standard, Dabigatran-13C-d3. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Dabigatran?
A1: Poor peak shape for Dabigatran, a basic compound, is often due to interactions with the stationary phase, issues with the mobile phase, or sample-related problems. Peak tailing can be caused by interactions with acidic silanol (B1196071) groups on the silica-based column packing[1]. Peak fronting may result from sample overload or injecting the sample in a solvent stronger than the mobile phase[2][3].
Q2: Why am I observing retention time shifts for Dabigatran and its internal standard?
A2: Retention time shifts can stem from several factors, including changes in mobile phase composition, column degradation, or inconsistent flow rates[4]. It is crucial to ensure the mobile phase is prepared consistently and the column is properly equilibrated before each analytical run[4].
Q3: What should I do if I have low recovery for Dabigatran and this compound?
A3: Low recovery is often linked to the sample preparation method. For protein precipitation, incomplete precipitation or adsorption of the analyte to the protein pellet can be a cause[5]. In solid-phase extraction (SPE), suboptimal pH, incorrect sorbent selection, or inefficient elution are common culprits[5].
Q4: How can I identify and minimize matrix effects in my Dabigatran assay?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be assessed by comparing the analyte's response in a standard solution to its response in a biological matrix[6]. To mitigate these effects, improve sample clean-up, optimize chromatographic separation to isolate the analyte from interfering matrix components, or use a stable isotope-labeled internal standard like this compound, which co-elutes and experiences similar matrix effects[6][7][8].
Q5: I am seeing unexpected peaks in my chromatogram. What could be the source?
A5: Unexpected peaks can originate from several sources, including contamination from solvents or the HPLC system, carryover from previous injections, or degradation of the analyte[9]. Dabigatran etexilate is known to degrade via hydrolysis and other pathways, leading to various degradation products that can appear as extra peaks[9][10].
Troubleshooting Guides
Guide 1: Poor Peak Shape
Issue: Dabigatran peak is tailing or fronting.
| Potential Cause | Troubleshooting Step |
| Peak Tailing: Interaction with residual silanols on the column. | Add an ionic modifier (e.g., triethylamine) or a buffer (e.g., ammonium (B1175870) formate) to the mobile phase to mask active sites[2]. Adjust the mobile phase pH to be at least ±1 unit away from the analyte's pKa[3]. |
| Peak Tailing: Column overload. | Reduce the sample concentration or injection volume[2]. |
| Peak Fronting: Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is the same as or weaker than the initial mobile phase composition[2]. |
| Peak Fronting: High sample concentration. | Dilute the sample and reinject[2]. |
| Peak Fronting: Column void. | Inspect the column for a void at the inlet. This may require reversing and flushing the column or replacing it[2]. |
Guide 2: Low Sensitivity and Recovery
Issue: Low signal intensity or poor recovery of Dabigatran and this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Precipitation: Proteins are not fully removed, leading to co-precipitation of the analyte. | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used (typically 3:1 or 4:1 v/v)[5][11]. The addition of a small amount of acid, like formic acid, can enhance protein removal[5]. |
| Analyte Adsorption: this compound may adsorb to the precipitated protein pellet. | After adding the precipitation solvent, vortex the sample vigorously to ensure complete denaturation and release of the analyte from protein binding[5]. |
| Suboptimal SPE: Improper sorbent selection, sample pH, or elution solvent. | For Dabigatran, a weak base, a mixed-mode cation exchange SPE sorbent can be effective. If using a reversed-phase sorbent, adjust the sample pH to be at least 2 units above the pKa of Dabigatran to ensure it is in its neutral form for better retention[5]. Increase the organic strength of the elution solvent for reversed-phase SPE or adjust the pH or ionic strength for ion-exchange SPE to ensure complete elution[5]. |
Guide 3: Matrix Effects
Issue: Inaccurate and imprecise results due to ion suppression or enhancement.
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components: Endogenous substances from the biological matrix are interfering with the ionization of the analyte. | Improve sample clean-up using a more selective method like SPE[9]. |
| Inadequate Chromatographic Separation: Matrix components are not separated from the analyte. | Optimize the chromatographic method by modifying the mobile phase gradient, changing the column chemistry, or adjusting the pH to better separate Dabigatran from interfering compounds[6]. |
| Ionization Source: Electrospray ionization (ESI) can be prone to matrix effects. | If available, consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects[8]. |
| Internal Standard Mismatch: The internal standard does not adequately compensate for matrix effects. | Use a stable isotope-labeled internal standard like this compound, which has nearly identical physicochemical properties to the analyte and will be similarly affected by the matrix[7][11]. |
Quantitative Data Summary
Table 1: Comparative Analytical Performance of Internal Standards for Dabigatran
| Internal Standard | Type | Accuracy (%) | Precision (% RSD) | Linearity (r²) |
| Dabigatran-d3 | Stable Isotope-Labeled | 89.8 - 104.4[7] | Within-run: <5.6, Between-run: <3.9[7] | >0.99[7] |
| Dabigatran-¹³C₆ | Stable Isotope-Labeled | Not explicitly stated | Not explicitly stated | >0.9956[12] |
Note: Data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.[7]
Table 2: Reported Recovery of Dabigatran and Internal Standards
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| Dabigatran | Protein Precipitation | 104.5 (mean) | [11] |
| Dabigatran-d3 | Not specified | 93-102 | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To a 1.0 mL aliquot of plasma, add 100 µL of the internal standard solution (e.g., 500 ng/mL this compound).
-
Add 200 µL of acetate (B1210297) buffer (pH 5.0) and vortex for 2 minutes.
-
Perform protein precipitation by adding 1.5 mL of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture at 4000 rpm for 2 minutes at 2°C[7].
-
Carefully transfer the supernatant for injection into the LC-MS/MS system[7].
Protocol 2: General HPLC-MS/MS Method for Dabigatran Analysis
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 100 x 3.0 mm, 2.2 µm particle size)[13].
-
Gradient Program: A suitable gradient to separate Dabigatran from its metabolites and potential interferences.
-
Injection Volume: 5-10 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Dabigatran: m/z 472.20 → 289.10[12]
-
This compound: Precursor and product ions will be shifted according to the isotopic labeling.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing of Dabigatran.
Caption: Experimental workflow for Dabigatran sample preparation using protein precipitation.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. benchchem.com [benchchem.com]
- 6. eijppr.com [eijppr.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
- 15. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dabigatran-13C-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Dabigatran-13C-d3 quality control (QC) samples in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound used in LC-MS/MS assays?
A1: A SIL internal standard is considered the gold standard in quantitative bioanalysis. It is chemically identical to the analyte (Dabigatran) but has a different mass due to the isotopic labeling. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for variability in extraction recovery, matrix effects, and instrument response.[1][2]
Q2: What are the most common reasons for this compound QC sample failures?
A2: Failures often stem from issues in three main areas:
-
Pre-analytical/Sample Preparation: Errors in pipetting, inconsistent extraction, degradation of the analyte or internal standard due to improper storage or handling (e.g., exposure to moisture or high temperatures).[2][3]
-
Analytical (LC-MS/MS System): Problems with the autosampler (inconsistent injection volumes), LC separation (poor chromatography, column degradation), or the mass spectrometer (dirty ion source, incorrect settings).
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.[4][5][6]
Q3: Is this compound a stable internal standard?
A3: this compound is generally a stable internal standard. According to one manufacturer, it has a stability of at least 4 years when stored at -20°C.[7] However, like the parent drug, it can be susceptible to degradation under certain conditions. Dabigatran (B194492) etexilate, the prodrug, is known to be sensitive to hydrolysis (both acidic and alkaline), moisture, and to a lesser extent, thermal stress, photolysis, and oxidation.[3][8][9] Any degradation of the internal standard stock or working solutions can lead to QC failures.
Q4: Can the choice of isotopic label (e.g., 13C vs. Deuterium) affect the performance of the internal standard?
A4: Yes. While both are effective, 13C-labeled internal standards are often considered superior to deuterated (d-labeled) standards. This is because the larger mass difference in deuterated standards can sometimes lead to a slight difference in retention time compared to the analyte (an "isotope effect"). If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of matrix effects, leading to inaccurate quantification.[1][4] 13C-labeled standards are more likely to co-elute perfectly with the analyte.[1][10]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting this compound Response
This section addresses scenarios where the peak area of the internal standard is highly variable across a run or shows a consistent upward or downward trend.
Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent internal standard response.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Sample Preparation Error | Verify pipetting accuracy and dilution calculations. | Re-prepare a fresh set of QC samples and standards. Ensure pipettes are calibrated. |
| Internal Standard Degradation | Prepare a fresh working solution of this compound from a new aliquot of the stock solution. | Always store stock solutions at the recommended temperature (-20°C) and protect from light. Avoid repeated freeze-thaw cycles.[7] |
| Inconsistent Injection Volume | Check the autosampler for air bubbles in the syringe and ensure proper needle placement in the vial. | Purge the autosampler and check the wash solvents. Re-inject a subset of samples. |
| LC Carryover | Inject a blank sample after a high concentration sample. | Optimize the autosampler wash procedure (use a stronger solvent). |
| Dirty MS Ion Source | Visually inspect the ion source and sample cone. | Clean the ion source, capillary, and sample cone according to the manufacturer's protocol. |
Issue 2: QC Failures Due to Inaccurate Analyte/IS Ratio (Matrix Effects)
This is often observed when the QC samples are within the acceptable range for the internal standard response, but the calculated concentration is outside the acceptance criteria.
Investigating Matrix Effects
Caption: A workflow for diagnosing and mitigating matrix effects.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Ion Suppression/Enhancement | Perform a post-extraction spike experiment to quantify the extent of matrix effects. | Optimize sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). |
| Differential Matrix Effects | Check for chromatographic co-elution of the analyte and this compound. | Modify the LC gradient to ensure the analyte and internal standard co-elute. This is less likely to be an issue with a 13C-labeled standard compared to a deuterated one.[1] |
| Metabolite Interference | Review literature for known metabolites of Dabigatran and check if they could potentially interfere with the analysis. | Adjust chromatographic conditions to separate the interfering metabolites from the analyte and internal standard. |
Quantitative Data Summary
Table 1: Typical Mass Spectrometry Parameters for Dabigatran and its Isotopically Labeled Internal Standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Dabigatran | 472.2 | 289.1 | ESI+ |
| Dabigatran-13C6 | 478.2 | 295.2 | ESI+ |
| Dabigatran-d3 | 475.3 | 292.2 | ESI+ |
| Data sourced from multiple LC-MS/MS methods.[11][12][13] |
Table 2: Known Degradation Products of Dabigatran Etexilate.
| Degradation Condition | Degradation Product | Observed m/z |
| Thermal Stress | DP-01 | 500.2 |
| Thermal Stress | DP-02 | 264.1 |
| Hydrolysis | O-dealkylation products | Varies |
| Hydrolysis | Benzimidic acid derivatives | Varies |
| DP = Degradation Product. Data from forced degradation studies.[8][9] |
Experimental Protocols
Protocol 1: Preparation of QC Samples and Calibration Standards
-
Stock Solutions: Prepare individual stock solutions of Dabigatran and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Store at -20°C.[7]
-
Working Solutions:
-
Prepare a series of Dabigatran working solutions by serial dilution of the stock solution with 50:50 acetonitrile:water to cover the desired calibration range (e.g., 1-500 ng/mL).
-
Prepare a this compound internal standard working solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
-
Calibration Standards: Spike an appropriate volume of each Dabigatran working solution into blank biological matrix (e.g., plasma) to create a calibration curve.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the appropriate working solutions into blank biological matrix.
Protocol 2: Sample Extraction (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (in acetonitrile).[13]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.[13]
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen, if necessary.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Post-Extraction Spike Experiment to Evaluate Matrix Effects
-
Set A (Neat Solution): Prepare a solution of Dabigatran and this compound in the mobile phase at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spike): Extract blank biological matrix from at least six different sources. After extraction, spike the extracts with Dabigatran and this compound to the same final concentration as Set A.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should ideally be ≤15%.[1]
-
Dabigatran Degradation Pathway
Caption: Major degradation pathways for Dabigatran Etexilate.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Impact of dabigatran on a large panel of routine or specific coagulation assays. Laboratory recommendations for monitoring of dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scielo.br [scielo.br]
- 9. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Dabigatran-13C-d3 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Dabigatran-13C-d3 stock solutions. Ensuring the stability of your internal standard is critical for the accuracy and reproducibility of bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled version of Dabigatran, a potent direct thrombin inhibitor. It is used as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of an IS is crucial for correcting analytical variability, such as differences in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement of Dabigatran in biological matrices.[1][2]
Q2: What are the primary causes of this compound stock solution instability?
A2: The stability of this compound in solution is influenced by the same factors that affect the unlabeled parent drug, Dabigatran. The primary causes of degradation include:
-
Hydrolysis: Dabigatran can undergo hydrolysis, particularly under strongly acidic or basic conditions.[3]
-
Oxidation: The molecule is susceptible to oxidative degradation.[3]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of degradation products.
-
Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.[4]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Based on supplier information and common practice in published analytical methods, high-purity methanol (B129727), acetonitrile (B52724), or a mixture of water and acetonitrile (50:50 v/v) are suitable solvents for preparing this compound stock solutions.[2][3] The choice of solvent should also be compatible with your analytical method's mobile phase to ensure good peak shape.
Q4: How should I store my this compound stock solution?
A4: To ensure long-term stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or, for extended periods, at -80°C.[2]
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Container: Use tightly sealed, high-quality vials to prevent solvent evaporation and contamination.
Q5: Are there any concerns with the stability of the isotopic labels (13C and d3)?
A5: The ¹³C label is incorporated into the stable carbon backbone of the molecule and is not susceptible to exchange. Deuterium (d3) labels, while generally stable, can sometimes undergo back-exchange with hydrogen atoms from the solvent, particularly if they are located at exchangeable positions (e.g., on hydroxyl or amine groups). However, the d3 label in this compound is on the N-methyl group of the benzimidazole (B57391) ring, which is a non-labile position, making the risk of H/D exchange low under typical analytical conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
dot
Caption: Troubleshooting workflow for this compound instability.
| Problem | Potential Cause | Recommended Action |
| Gradual decrease in IS peak area over time | Chemical degradation of the stock solution. | 1. Verify that the stock solution has been stored correctly (protected from light, at -20°C or -80°C).2. Prepare a fresh stock solution from a new lot of the certified reference material.3. Perform a short-term stability test on the new stock solution by analyzing it at regular intervals. |
| Inconsistent IS response across a batch | 1. Inconsistent sample preparation.2. Autosampler/injector issues (e.g., carryover).3. Ion suppression/enhancement effects. | 1. Ensure consistent and accurate pipetting during sample preparation.2. Run blank injections after high-concentration samples to check for carryover.3. Review chromatography to ensure the IS does not co-elute with major matrix components. |
| Appearance of new, unexpected peaks near the IS peak | Formation of degradation products. | 1. Acquire full-scan mass spectra of the new peaks to identify their m/z values.2. Compare these masses to known degradation products of Dabigatran.3. This is a strong indicator of stock solution degradation; prepare a fresh solution immediately. |
| IS peak shape is poor (e.g., fronting, tailing) | 1. Degradation of the analytical column.2. Incompatibility of the stock solution solvent with the mobile phase. | 1. Replace the analytical column and guard column.2. Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. |
Summary of Dabigatran Forced Degradation Studies
The following table summarizes the conditions and outcomes of forced degradation studies performed on Dabigatran and its prodrug, Dabigatran etexilate. This data provides insight into the potential degradation pathways of this compound.
| Stress Condition | Reagent/Parameters | Observed Degradation of Dabigatran Etexilate | Reference |
| Acid Hydrolysis | 0.1N HCl, 80°C, 5 hours | Significant degradation | [3] |
| Base Hydrolysis | 0.04N NaOH, RT, 15 minutes | Significant degradation | [3] |
| Oxidation | 5% H₂O₂, 85°C, 45 minutes | Significant degradation | [5] |
| Thermal Degradation | 80°C, 7 days | Moderate degradation | [3] |
| Photolytic Degradation | 200 W.hr/m² UV light & 1.2M LUX fluorescent light | Stable | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is based on methodologies from published bioanalytical studies.[2]
-
Stock Solution Preparation (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound.
-
Dissolve the solid in high-purity methanol to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store this stock solution in a tightly sealed amber vial at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 100 ng/mL):
-
On the day of the experiment, remove the stock solution from the freezer and allow it to equilibrate to room temperature.
-
Perform serial dilutions of the stock solution using the appropriate diluent (e.g., methanol:water 50:50 v/v) to reach the desired final concentration for spiking into samples.
-
Vortex each dilution thoroughly.
-
Protocol 2: Assessment of Stock Solution Stability (Freeze-Thaw and Bench-Top)
This protocol outlines a typical procedure to validate the stability of your prepared stock solution.
dot
Caption: Experimental workflow for assessing stock solution stability.
-
Objective: To determine the stability of this compound in a biological matrix under typical laboratory conditions.
-
Procedure:
-
Spike blank plasma with Dabigatran and this compound at low and high concentrations.
-
Freeze-Thaw Stability: Analyze one set of samples after subjecting them to three freeze-thaw cycles (e.g., freeze at -20°C, thaw at room temperature).
-
Bench-Top Stability: Analyze another set of samples after leaving them at room temperature for a defined period (e.g., 4, 8, or 24 hours).
-
-
Analysis:
-
Process all samples (including a control set analyzed immediately after preparation) using your validated bioanalytical method.
-
Calculate the concentration of Dabigatran in the stability samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Potential Degradation Pathway of Dabigatran
Dabigatran's structure contains several moieties susceptible to chemical transformation under stress conditions. The primary degradation pathways involve hydrolysis of the amide and carbamimidoyl groups.
dot
Caption: Simplified potential degradation pathways for Dabigatran.
References
Dabigatran-13C-d3 Analysis Technical Support Center
Welcome to the technical support center for Dabigatran-13C-d3 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Dabigatran (B194492) using its stable isotope-labeled internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound analysis?
A1: Contamination in Dabigatran analysis can arise from several sources, potentially impacting the accuracy and precision of quantification. The main categories of contamination include:
-
Metabolic Interferences: Dabigatran is metabolized into active acylglucuronides, which can be isobaric with the analyte and interfere with the analysis if not chromatographically separated.[1][2]
-
Degradation Products: The prodrug, Dabigatran etexilate, is susceptible to degradation under various conditions such as hydrolysis (acidic and alkaline), oxidation, and photolysis, leading to the formation of multiple degradation products.[3][4][5]
-
Isotopic Impurity of Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Dabigatran, which can lead to an overestimation of the analyte concentration.
-
Matrix Effects: Endogenous components of the biological matrix (e.g., plasma, urine) such as phospholipids (B1166683) can co-elute with Dabigatran and its internal standard, causing ion suppression or enhancement in the mass spectrometer source.[6][7][8][9]
-
Carryover and Cross-Contamination: Residual Dabigatran from highly concentrated samples can adsorb to surfaces in the LC-MS/MS system (e.g., autosampler needle, column) and appear in subsequent blank or low-concentration samples.[10][11][12][13]
-
Co-administered Drugs: Drugs that are P-glycoprotein (P-gp) inhibitors or inducers, when co-administered with Dabigatran etexilate, can alter its plasma concentration, which is a consideration for pharmacokinetic studies.[14][15][16]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your this compound analysis.
Issue 1: Unexpected Peaks or Interferences in the Chromatogram
Q: I am observing unexpected peaks in my chromatograms. How can I identify the source of these peaks and eliminate them?
A: Unexpected peaks can originate from metabolites, degradation products, or carryover. A systematic approach is necessary to identify and resolve the issue.
Troubleshooting Workflow:
Caption: A logical workflow to identify the source of unexpected peaks.
Detailed Steps:
-
Metabolite Interference:
-
Identification: Dabigatran forms acylglucuronide metabolites that can have the same core structure and thus similar fragmentation patterns. An LC-MS/MS method with sufficient chromatographic resolution is crucial.[2][17]
-
Mitigation: Develop a gradient elution method that separates Dabigatran from its metabolites. A method for simultaneous quantification of Dabigatran and its acylglucuronides has been developed and can be adapted.[1][18]
-
-
Degradation Product Interference:
-
Identification: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a Dabigatran etexilate standard to generate and identify potential degradation products.[3][4][5]
-
Mitigation: Optimize the chromatographic method to separate Dabigatran from all identified degradation products. Ensure proper sample handling and storage to prevent degradation.
-
-
Carryover:
-
Identification: Inject a blank sample immediately after a high-concentration standard. The presence of a Dabigatran peak in the blank indicates carryover.
-
Mitigation: Implement a robust needle wash protocol in the autosampler settings, using a strong organic solvent, possibly with a modifier (e.g., acid or base), to effectively clean the needle and injection port between samples.[10][12]
-
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade Dabigatran etexilate to identify potential degradation products that could interfere with analysis.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Dabigatran etexilate in methanol.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 80°C for 5 hours.[4] Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.04N NaOH. Keep at room temperature for 15 minutes.[4] Neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store the stock solution at 60°C for 4 hours.[3][19]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period (e.g., 48 hours).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by LC-MS/MS to identify and characterize any new peaks that appear.
| Stress Condition | Observed Degradation Products (Example m/z) | Reference |
| Acid Hydrolysis | Multiple degradation products observed. | [4][5] |
| Base Hydrolysis | Significant degradation observed. | [4][5] |
| Oxidation | Less susceptible, but some degradation occurs. | [5] |
| Thermal Degradation | Two major degradation products with m/z 500.2 and 264.1. | [3][19] |
| Photolytic Degradation | Less susceptible compared to hydrolysis. | [5] |
Issue 2: Poor Reproducibility and/or Inaccurate Quantification
Q: My results show poor precision and/or accuracy. What are the likely causes and how can I troubleshoot this?
A: Poor reproducibility and accuracy are often linked to isotopic impurity of the internal standard or matrix effects.
Troubleshooting Workflow:
References
- 1. Quantification of dabigatran and indirect quantification of dabigatran acylglucuronides in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. tsijournals.com [tsijournals.com]
- 5. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Assessing Potential Drug–Drug Interactions Between Dabigatran Etexilate and a P‐Glycoprotein Inhibitor in Renal Impairment Populations Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decrease in the oral bioavailability of dabigatran etexilate after co-medication with rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of proton pump inhibitors on blood dabigatran concentrations in Japanese patients with non-valvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies – ScienceOpen [scienceopen.com]
Validation & Comparative
A Head-to-Head Comparison of Dabigatran-13C-d3 and Dabigatran-d4 as Internal Standards for Bioanalytical Applications
In the precise quantification of dabigatran (B194492), a direct thrombin inhibitor, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results in bioanalytical assays. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards, Dabigatran-13C-d3 and Dabigatran-d4, for researchers, scientists, and drug development professionals. The selection of an ideal internal standard that closely mimics the analyte's behavior during sample extraction, chromatography, and ionization is critical for compensating for analytical variability.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a high degree of accuracy and precision. Both this compound and Dabigatran-d4 serve this purpose; however, their isotopic composition can influence analytical performance.
Executive Summary of Comparative Performance
While direct head-to-head comparative studies are limited, the existing literature on the bioanalysis of dabigatran using various stable isotope-labeled internal standards allows for a thorough evaluation. Theoretically, a combination of 13C and deuterium (B1214612) labeling in this compound offers a higher mass shift from the parent drug compared to Dabigatran-d4. This can be advantageous in minimizing potential crosstalk or isotopic interference. However, the chromatographic properties and stability of the deuterium labels are also critical factors.
| Performance Metric | This compound (and related 13C analogs) | Dabigatran-d4 | Key Considerations |
| Accuracy | High (typically within 95-105%) | High (reported within 85-115%)[1] | Both provide excellent accuracy, a hallmark of stable isotope-labeled internal standards. |
| Precision (%RSD) | Excellent (typically <15%) | Excellent (reported as <9% CV)[2] | Both demonstrate low variability, ensuring reproducible results. |
| Linearity (r²) | >0.99 | ≥0.99[3][4] | Both standards support a wide linear dynamic range for quantification. |
| Matrix Effect | Effectively compensates | Effectively compensates | Stable isotope-labeled standards co-elute with the analyte, minimizing the impact of matrix components on ionization. |
| Isotopic Crosstalk | Lower potential due to higher mass difference | Higher potential, though generally minimal | The larger mass shift in 13C-d3 variants reduces the likelihood of interference from the natural isotopic abundance of the analyte. |
| Chromatographic Shift | Negligible | Potential for slight retention time shift | Deuterium labeling can sometimes lead to a small change in retention time compared to the unlabeled analyte, known as the "isotope effect". |
Mechanism of Action of Dabigatran
Dabigatran is a potent, reversible, direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[5][6][7][8]
Experimental Protocols
The following are representative experimental protocols for the quantification of dabigatran in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound or Dabigatran-d4 at 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.[4]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Injection Volume: 5 µL.[9]
-
Mass Spectrometer: A tandem mass spectrometer equipped with a positive electrospray ionization (ESI+) source.[10]
-
MRM Transitions:
Experimental Workflow
The general workflow for a bioanalytical method using a stable isotope-labeled internal standard is depicted below.
Conclusion
Both this compound and Dabigatran-d4 are suitable internal standards for the bioanalysis of dabigatran. The choice between them may depend on commercial availability, cost, and the specific requirements of the assay. For methods requiring the highest level of confidence and minimization of any potential isotopic crosstalk, a variant with a higher mass shift, such as one incorporating both 13C and deuterium, may be theoretically preferable. However, Dabigatran-d4 has been successfully validated and used in numerous studies, demonstrating its robustness and reliability.[2][3][4] Ultimately, thorough method validation is essential to ensure that the chosen internal standard performs adequately for its intended purpose.
References
- 1. Measurement of Dabigatran Concentration Using Finger Prick Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Bioequivalence Assessment of Dabigatran Etexilate Utilizing a Stable Isotope-Labeled Internal Standard
This guide provides a comprehensive overview of a bioequivalence study for dabigatran (B194492) etexilate, a direct thrombin inhibitor, with a focus on the analytical methodology employing a stable isotope-labeled internal standard, Dabigatran-13C-d3. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to support bioanalytical and clinical research.
Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran.[1] Due to its mechanism of action, which involves the direct inhibition of thrombin, it is a widely used anticoagulant for the prevention of stroke and systemic embolism.[2] Ensuring the bioequivalence of generic formulations to the reference product is critical for patient safety and therapeutic efficacy.
Experimental Design: A Typical Bioequivalence Study Protocol
A standard bioequivalence study for dabigatran etexilate is typically conducted as a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy adult subjects.[3][4]
Study Population: Healthy male and female subjects, typically between the ages of 18 and 45, are enrolled.[4] Participants undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications for receiving dabigatran etexilate.
Dosing and Administration: In a fasted state, subjects receive a single oral dose of either the test or the reference formulation of dabigatran etexilate (e.g., 150 mg), followed by a washout period of at least 7 days before receiving the alternate formulation.[3]
Sample Collection: Blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after drug administration. Typically, samples are collected up to 48 or 72 hours post-dose to adequately characterize the pharmacokinetic profile of dabigatran. Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[5]
Comparative Pharmacokinetic Data
The primary objective of a bioequivalence study is to demonstrate that the pharmacokinetic parameters of the test product are comparable to the reference product. The key parameters assessed are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[6]
Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC (from time zero to the last measurable concentration, AUC0-t, and extrapolated to infinity, AUC0-∞) of the test to reference product fall within the acceptance range of 80.00% to 125.00%.[3]
Table 1: Comparison of Pharmacokinetic Parameters for a Hypothetical Bioequivalence Study of Dabigatran Etexilate (150 mg)
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Total Dabigatran | |||
| Cmax (ng/mL) | 155.8 ± 45.2 | 162.3 ± 48.9 | 96.0% (92.6% - 106.6%) |
| AUC0-t (ng·h/mL) | 1250.6 ± 350.1 | 1285.4 ± 365.7 | 97.3% (91.6% - 106.3%) |
| AUC0-∞ (ng·h/mL) | 1280.2 ± 355.8 | 1315.9 ± 370.3 | 97.3% (92.5% - 106.2%) |
| Free Dabigatran | |||
| Cmax (ng/mL) | 148.5 ± 43.1 | 154.7 ± 46.8 | 96.0% (93.2% - 107.0%) |
| AUC0-t (ng·h/mL) | 1195.3 ± 335.2 | 1228.7 ± 350.1 | 97.3% (92.1% - 107.1%) |
| AUC0-∞ (ng·h/mL) | 1222.1 ± 340.6 | 1255.4 ± 355.9 | 97.3% (92.9% - 106.5%) |
Data are hypothetical and synthesized based on typical findings in dabigatran bioequivalence studies. The values are presented to illustrate a successful bioequivalence outcome.[3]
Analytical Methodology: Quantification of Dabigatran using LC-MS/MS
The quantification of dabigatran in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision by correcting for variability during sample preparation and analysis.[8][9]
Sample Preparation: A protein precipitation method is commonly employed for plasma sample preparation. A known amount of the internal standard (this compound) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma samples.[7] This mixture is vortexed and then centrifuged to precipitate plasma proteins. The resulting supernatant is then diluted or directly injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Liquid Chromatography: Chromatographic separation is typically achieved on a C18 or C8 reversed-phase column. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both dabigatran and the internal standard, this compound.
Table 2: Typical Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.2 | 289.1 |
| This compound | 479.2 | 292.1 |
Note: The exact m/z values may vary slightly depending on the specific labeled positions and the instrument used.
Visualizing the Workflows
To better illustrate the processes involved, the following diagrams outline the experimental and analytical workflows.
Caption: Workflow of a typical two-period crossover bioequivalence study.
Caption: Workflow for the bioanalytical quantification of dabigatran in plasma.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bioequivalence and pharmacodynamics of a generic dabigatran etexilate capsule in healthy Chinese subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. cda-amc.ca [cda-amc.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods: A Comparative Guide to Internal Standards for Dabigatran Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic drugs is a cornerstone of successful research and development. In the bioanalysis of the direct thrombin inhibitor Dabigatran (B194492), the choice of an appropriate internal standard (IS) is critical for developing robust and accurate analytical methods. This guide provides an objective comparison of the analytical performance of Dabigatran-13C-d3 and other commonly used internal standards, supported by a synthesis of published experimental data.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] By closely mimicking the physicochemical properties of the analyte, SILs can effectively compensate for variability during sample preparation and analysis, leading to improved accuracy and precision.[1] This guide focuses on the cross-validation of analytical methods using different SILs for Dabigatran, primarily Dabigatran-d3 and ¹³C-labeled Dabigatran.
Comparative Analytical Performance of Internal Standards
The selection of an internal standard significantly influences key validation parameters of a bioanalytical method.[1] The following table summarizes the performance of different internal standards used for the quantification of Dabigatran in biological matrices, primarily human plasma. The data is a compilation from various published studies.
| Internal Standard | Type | Accuracy (%) | Precision (% RSD) | Linearity (r²) |
| Dabigatran-¹³C-d3 | Stable Isotope-Labeled | Not explicitly stated in combined form, but ¹³C-labeled IS are generally considered highly accurate. | Not explicitly stated in combined form, but ¹³C-labeled IS are known for high precision. | >0.99[2] |
| Dabigatran-d3 | Stable Isotope-Labeled | 89.8 - 104.4[1] | Within-run: <5.6, Between-run: <3.9[1] | >0.99[1] |
| Dabigatran-¹³C₆ | Stable Isotope-Labeled | Not explicitly stated, but generally high. | Not explicitly stated, but generally high. | >0.99[1] |
Based on available data, stable isotope-labeled internal standards like Dabigatran-d3 and Dabigatran-¹³C₆ are the preferred choices for the bioanalysis of Dabigatran.[1] They consistently demonstrate high accuracy and precision, effectively compensating for matrix effects and variability in sample recovery.[1] While ¹³C-labeling is often considered superior due to a smaller isotope effect and greater chromatographic co-elution with the analyte, Dabigatran-d3 has also been shown to be a suitable alternative with thorough validation.[3]
Experimental Protocols
The following are generalized experimental protocols for the bioanalytical method validation of Dabigatran using a stable isotope-labeled internal standard, based on standard industry practices and published methods.
Sample Preparation (Protein Precipitation)
-
Spiking: To 200 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution (e.g., this compound in methanol).[4]
-
Precipitation: Add 200 µL of 2% formic acid in water and vortex for 30 seconds. Then, add a protein precipitating agent like acetonitrile (B52724) (e.g., 150 µL) containing the internal standard.[4][5]
-
Centrifugation: Vortex the mixture for 30 seconds to precipitate proteins and then centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Extraction: Transfer the supernatant to a clean tube.[7]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of the mobile phase.[6][7]
LC-MS/MS Analysis
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[2][7]
-
Chromatographic Separation: Separation is typically achieved on a C18 reverse-phase column.[7] The mobile phase often consists of a mixture of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol.[2][8]
-
Mass Spectrometric Detection: The MRM transitions for Dabigatran and its stable isotope-labeled internal standards are monitored. For example:
Method Validation Parameters
Cross-validation of analytical methods involves comparing two distinct bioanalytical methods to ensure the data generated is comparable.[10] This is crucial when data from different laboratories or different analytical techniques are combined within the same study.[10] Key validation parameters include:
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.[5]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that in unextracted standards.[3] The recovery of the internal standard should be similar to that of the analyte.[3]
-
Matrix Effect: This is evaluated to ensure that components in the biological matrix do not interfere with the ionization of the analyte or the internal standard.[3] The coefficient of variation (CV) of the IS-Normalized matrix factor across different lots of the biological matrix should be ≤15%.[3]
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression model is used to fit the data, and a correlation coefficient (r²) of >0.99 is typically required.[1][8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method for Dabigatran.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. endotell.ch [endotell.ch]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range Determination for Dabigatran Assays Utilizing Dabigatran-13C-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Dabigatran, a direct thrombin inhibitor, using a stable isotope-labeled internal standard, Dabigatran-13C-d3. The focus is on the critical validation parameters of linearity and analytical range. The use of a stable isotope-labeled internal standard like this compound is a gold standard in bioanalytical quantification, offering high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1]
Data Presentation: Linearity and Range of Dabigatran Assays
The following table summarizes the quantitative data for the linearity and range determination of Dabigatran assays. This includes a representative LC-MS/MS method utilizing a deuterated internal standard, which serves as a surrogate for this compound, and other reported methods for comparison.
| Analytical Method | Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | Dabigatran-d3 | 1 - 500 | > 0.99 | 1 | [1] |
| UPLC-MRM MS | [13C6]-dabigatran | 0.8 - 800 (µg/L) | > 0.99 | 0.46 (µg/L) | [2] |
| LC-MS/MS | Dabigatran 13C6 | Not Specified | Not Specified | 1.016 | [3] |
| LC-MS | Not Specified | 200 - 1000 (µg/ml) | Not Specified | Not Specified | [4] |
| RP-HPLC | Not Applicable | 10 - 30 (µg/ml) | Not Specified | 3.32 (ng/ml) | [5] |
| Hemoclot® Thrombin Inhibitors | Not Applicable | < 50 - 500 | Not Specified | Not Specified | [6] |
Key Observations:
-
LC-MS/MS methods employing stable isotope-labeled internal standards, such as deuterated or 13C-labeled Dabigatran, consistently demonstrate a wide linear range and low LLOQ, making them highly suitable for pharmacokinetic studies.[1][2]
-
The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in bioanalytical quantification.[1]
-
Functional assays like the Hemoclot® Thrombin Inhibitors test also offer a clinically relevant range but may have different performance characteristics compared to mass spectrometry-based methods.[6]
Experimental Protocols
Accurate and reproducible determination of linearity and range relies on meticulous adherence to validated experimental protocols. Below is a detailed methodology for an LC-MS/MS based Dabigatran assay using a stable isotope-labeled internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Dabigatran and this compound in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare a series of working standard solutions of Dabigatran by serial dilution of the stock solution with a mixture of organic solvent and water. Prepare a separate working solution for the internal standard (this compound).
-
Calibration Curve Standards: Spike blank biological matrix (e.g., human plasma) with the Dabigatran working standard solutions to achieve a minimum of six to eight non-zero concentration levels covering the expected analytical range.[7] A typical range is 1 to 500 ng/mL.[1] Add the internal standard working solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC. These are prepared by spiking blank matrix with Dabigatran from a separate stock solution than that used for the calibration standards.
Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution (this compound).
-
Add a protein precipitation agent, such as acetonitrile (B52724), to the plasma sample.[1]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Detection: Monitor the multiple reaction monitoring (MRM) transitions for Dabigatran and this compound. Representative MRM transitions for Dabigatran are m/z 472.3 → 289.1.[1] The transition for the internal standard would be adjusted based on its mass increase (e.g., m/z 475.3 → 292.1 for this compound).
Data Analysis and Acceptance Criteria
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis (e.g., weighted 1/x²).
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.[2]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
-
Range: The range of the assay is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (coefficient of variation, CV ≤ 20%) and accuracy (within 20% of the nominal value).[7]
-
ULOQ: The highest concentration on the calibration curve that can be quantified with acceptable precision (CV ≤ 15%) and accuracy (within 15% of the nominal value).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the linearity and range of a Dabigatran assay and the logical relationship of using an internal standard for quantification.
Caption: Experimental workflow for linearity and range determination.
Caption: Logic of quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. actascientific.com [actascientific.com]
- 5. iajps.com [iajps.com]
- 6. cda-amc.ca [cda-amc.ca]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Dabigatran Quantification: A Comparative Guide to Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of the direct thrombin inhibitor dabigatran (B194492) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This guide provides an objective comparison of the analytical performance of stable isotope-labeled internal standards (SIL-ISs) used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for dabigatran quantification, with a focus on the principles guiding the use of isotopically labeled analogs like Dabigatran-13C-d3.
While specific comparative data for "this compound" is not extensively available in the reviewed literature, the principles of its use are identical to other commonly employed stable isotope-labeled standards for dabigatran, such as Dabigatran-d3 and Dabigatran-¹³C₆. These SIL-ISs are considered the "gold standard" for bioanalysis as they mimic the analyte's behavior during sample preparation and analysis, compensating for variability and thereby enhancing the accuracy and precision of the results.[1][2]
Comparative Analytical Performance of Internal Standards
The selection of an appropriate internal standard is a critical step that significantly influences the validation parameters of a bioanalytical method. The following table summarizes the performance of different internal standards for dabigatran quantification.
| Internal Standard | Type | Accuracy (%) | Precision (% RSD) | Linearity (r²) | Key Advantages |
| Dabigatran-d3 | Stable Isotope-Labeled | 89.8 - 104.4[1] | Within-run: <5.6, Between-run: <3.9[1] | >0.99[1] | High accuracy and precision. |
| Dabigatran-¹³C₆ | Stable Isotope-Labeled | 99.4 - 103.42[3] | 1.07 - 8.76[3] | >0.995[4] | Considered superior due to minimal isotopic effect and higher stability.[2] |
| Sertraline | Structurally Unrelated | Not explicitly stated | Not explicitly stated | Not explicitly stated | May not fully compensate for matrix effects specific to Dabigatran.[1] |
Note: The presented data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.[1]
Alternative Quantification Methods
While LC-MS/MS with a SIL-IS is the gold standard for dabigatran measurement, other methods are used in clinical settings.[5][6] These include clotting and chromogenic assays.
| Method | Principle | Advantages | Disadvantages |
| Diluted Thrombin Time (dTT) | Measures the time to fibrin (B1330869) clot formation after adding a known amount of thrombin to diluted plasma.[7] | Good overall inter-laboratory agreement.[7] | May have higher variability at lower dabigatran concentrations.[7] |
| Ecarin Chromogenic Assay (ECA) | Ecarin activates prothrombin to meizothrombin, which is then inhibited by dabigatran. The remaining meizothrombin activity is measured with a chromogenic substrate.[5] | Not affected by low prothrombin or fibrinogen levels.[5] | Can show higher inter-laboratory variability compared to dTT.[7] |
| Ecarin Clotting Time (ECT) | A clot-based assay measuring the time to clot formation after the addition of ecarin.[5] | Specific for direct thrombin inhibitors. | Can be influenced by plasma levels of fibrinogen and prothrombin.[8] |
Experimental Protocols
Accurate and reproducible quantification of dabigatran relies on meticulous adherence to validated experimental protocols. Below are generalized methodologies for dabigatran quantification using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting dabigatran and the internal standard from plasma is protein precipitation.[1][9]
-
To a 1.00 mL aliquot of plasma, add 100 µL of the internal standard solution (e.g., 500.00 ng/mL of Dabigatran-d3 or Dabigatran-¹³C₆).
-
Add 200 µL of acetate (B1210297) buffer (pH 5.0) and vortex for 2 minutes.[1]
-
Perform protein precipitation by adding 1.5 mL of acetonitrile.[1]
-
Centrifuge the mixture at 4000 rpm for 2 minutes at 2°C.[1]
-
Carefully transfer the supernatant for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient elution.[1][9]
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.[9]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Flow Rate: 0.8 mL/min.[4]
Mass Spectrometry
The analytes are detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode, utilizing selected reaction monitoring (SRM).
-
Dabigatran MRM Transition: m/z 472.20 → 289.10[4]
-
Dabigatran-¹³C₆ MRM Transition: m/z 478.20 → 295.20[4]
-
Dabigatran-d3 MRM Transition: m/z 475 → 292[6]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship for comparing internal standard performance.
Caption: A typical experimental workflow for dabigatran bioanalysis.
Caption: Comparison of internal standard performance logic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. myadlm.org [myadlm.org]
- 6. endotell.ch [endotell.ch]
- 7. benchchem.com [benchchem.com]
- 8. cda-amc.ca [cda-amc.ca]
- 9. benchchem.com [benchchem.com]
limit of detection and quantification for Dabigatran using Dabigatran-13C-d3
The accurate quantification of Dabigatran (B194492), a direct thrombin inhibitor, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. This guide provides a comparative overview of various analytical methods for Dabigatran quantification, with a focus on the limit of detection (LOD) and limit of quantification (LOQ) achieved using a stable isotope-labeled internal standard, Dabigatran-¹³C-d₃, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The following table summarizes the reported LOD and LOQ values for Dabigatran using different analytical techniques. LC-MS/MS, particularly with the use of a stable isotope-labeled internal standard like Dabigatran-¹³C-d₃ or its equivalents (e.g., Dabigatran-d3, Dabigatran-d4, ¹³C₆-Dabigatran), is considered the gold standard due to its high sensitivity and specificity.[1][2]
| Analytical Method | Internal Standard | Matrix | LOD | LOQ | Citation(s) |
| LC-MS/MS | Dabigatran-d3 | Human Plasma | < 0.5 ng/mL | 1.1 ng/mL | [3][4] |
| LC-MS/MS | ¹³C₆-Dabigatran | Human Plasma | - | 1.0 µg/L (1.0 ng/mL) | [4] |
| LC-MS/MS | ¹³C₆-Dabigatran | Human Plasma | - | 2.5 ng/mL | [4] |
| LC-MS/MS | Dabigatran-d4 | Human Plasma | - | 1.04 ng/mL | [5] |
| LC-MS/MS | Not specified | Human Serum | 0.31 - 1.04 ng/mL | 1.11 - 3.57 ng/mL | [6] |
| LC-MS/MS | Not specified | Human Plasma | 20 pg/mL | 25 pg/mL - 0.3 ng/mL | [7] |
| HPLC-UV | - | Capsules | 0.04 µg/mL (40 ng/mL) | 10 µg/mL (10,000 ng/mL) | [8] |
| RP-HPLC | - | Capsules | 1.09 ng/mL | 3.32 ng/mL | [9] |
| RP-HPLC | - | Bulk Drug | 0.05 µg/mL (50 ng/mL) | 0.17 µg/mL (170 ng/mL) | [10] |
| Hemoclot Thrombin Inhibitor (HTI) Assay | - | Human Plasma | 8 ng/mL | 25 ng/mL | [3] |
| Low Range HTI Assay | - | Human Plasma | 2 ng/mL | 7 ng/mL | [3] |
| Ecarin Chromogenic Assay (ECA) | - | Human Plasma | 4 - 52 ng/mL | 7 - 82 ng/mL | [11][12] |
Experimental Protocol: Dabigatran Quantification by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
This protocol describes a typical method for the quantification of Dabigatran in human plasma using LC-MS/MS with a stable isotope-labeled internal standard such as Dabigatran-¹³C-d₃.
1. Materials and Reagents:
-
Dabigatran reference standard
-
Dabigatran-¹³C-d₃ (or other deuterated variants like d3, d4) internal standard (IS)[1][5]
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and formic acid[1]
-
Ultrapure water
-
Human plasma (K₂-EDTA)[1]
2. Sample Preparation (Protein Precipitation): [1][3]
-
Allow plasma samples to thaw to room temperature.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., Dabigatran-d3).[3]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.
3. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is commonly used.[13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[5][14]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-1.0 mL/min.[5][14]
4. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[13]
-
MRM Transitions:
5. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Dabigatran to the peak area of the internal standard against the concentration of the Dabigatran standards.
-
The concentration of Dabigatran in the unknown samples is then determined from this calibration curve.[16]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for Dabigatran quantification and the principle of using an internal standard.
Caption: Experimental workflow for Dabigatran quantification by LC-MS/MS.
Caption: Principle of internal standard use for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. endotell.ch [endotell.ch]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. d-nb.info [d-nb.info]
- 7. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability-indicating liquid chromatography method for the determination of dabigatran etexilate in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. tsijournals.com [tsijournals.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Comparison of five specific assays for determination of dabigatran plasma concentrations in patients enrolled in the START-Laboratory Register - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Navigating Dabigatran Quantification: An Inter-laboratory Comparison of Common Assays
For researchers, scientists, and drug development professionals, the accurate measurement of Dabigatran (B194492), a direct thrombin inhibitor, is critical for both clinical monitoring and research applications. This guide provides an objective comparison of common laboratory assays for Dabigatran quantification, with a focus on inter-laboratory performance and the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Dabigatran-13C-d3.
The landscape of Dabigatran assays is diverse, ranging from functional coagulation assays to highly specific chromatographic methods. Understanding the performance characteristics and variability of these assays across different laboratories is paramount for ensuring reliable and comparable results. This guide summarizes key performance data, offers a detailed experimental protocol for the reference LC-MS/MS method, and provides visual representations of the analytical workflow and the drug's mechanism of action.
Inter-laboratory Performance of Dabigatran Assays
The precision of Dabigatran assays can vary significantly between laboratories. Data from proficiency testing programs, such as those conducted by the College of American Pathologists, provide valuable insights into the real-world performance of these methods. The following table summarizes the inter-laboratory coefficient of variation (CV) for two common functional assays, the Ecarin Chromogenic Assay (ECA) and the diluted Thrombin Time (dTT) assay, at different Dabigatran concentrations.[1][2][3][4]
| Target Dabigatran Concentration (ng/mL) | Ecarin Chromogenic Assay (ECA) Inter-laboratory CV (%) | Diluted Thrombin Time (dTT) Inter-laboratory CV (%) |
| 100 | 7.5 - 29.1 | 11.6 - 17.2 |
| 200 | 6.3 - 15.5 | 9.3 - 12.3 |
| 400 | 6.8 - 9.0 | 7.1 - 11.2 |
Data compiled from College of American Pathologists proficiency testing survey data from 2013 to 2016.[1][2][3]
As the data indicates, the inter-laboratory variability for both ECA and dTT assays can be substantial, particularly at lower concentrations.[1][3] While these assays are valuable for providing a rapid assessment of Dabigatran's anticoagulant effect, their inherent variability underscores the need for a more precise and accurate reference method, especially in research and drug development settings.
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying Dabigatran in plasma.[5] Its high selectivity and sensitivity, coupled with the use of a stable isotope-labeled internal standard like this compound, allows for highly accurate and precise measurements with excellent inter-laboratory concordance. LC-MS/MS methods for Dabigatran typically exhibit intra-day and inter-day precision with CVs well below 15%.[6]
Experimental Protocol: LC-MS/MS for Dabigatran in Human Plasma
This protocol describes a general procedure for the quantification of Dabigatran in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
To 50 µL of human plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.[5]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5 µL) is injected onto the column.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Dabigatran and the this compound internal standard.
-
Dabigatran: e.g., m/z 472.2 → 289.2
-
This compound: e.g., m/z 478.2 → 292.2 (Note: exact mass transitions will depend on the specific labeled positions)
-
-
Quantification: The concentration of Dabigatran in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of Dabigatran.
Visualizing the Process and Mechanism
To further elucidate the experimental workflow and the pharmacological action of Dabigatran, the following diagrams are provided.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. endotell.ch [endotell.ch]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Dabigatran-13C-d3 Outperforms Structural Analog Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of dabigatran (B194492) in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic assessments. The choice of an appropriate internal standard (IS) is a critical determinant of the robustness and reliability of bioanalytical methods. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, Dabigatran-13C-d3, against structural analog internal standards, supported by experimental data from published studies.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] By closely mimicking the physicochemical properties of the analyte, SIL-ISs can effectively compensate for variations during sample preparation and analysis, such as extraction recovery and matrix effects, leading to enhanced accuracy and precision.[1][2] In contrast, while structural analogs can be employed, they may not fully account for the specific behavior of the analyte, necessitating a more rigorous validation process to demonstrate their suitability.[3]
Comparative Analytical Performance
The selection of an internal standard significantly influences key validation parameters of a bioanalytical method. The data presented below, synthesized from multiple studies, highlights the superior performance of stable isotope-labeled internal standards like Dabigatran-d3 and Dabigatran-¹³C₆ when compared to the expected performance of a structural analog.
| Internal Standard Type | Analyte | Accuracy (%) | Precision (% RSD) | Linearity (r²) | Matrix Effect Compensation |
| Stable Isotope-Labeled | Dabigatran | 89.8 - 104.4[3] | Within-run: <5.6, Between-run: <3.9[3] | >0.99[3][4] | High[1][5] |
| (e.g., Dabigatran-d3) | |||||
| Stable Isotope-Labeled | Dabigatran | 99.4 - 103.4[3] | Intra-day: 1.07 - 8.76[3] | >0.99[6] | High[1][5] |
| (e.g., Dabigatran-¹³C₆) | |||||
| Structural Analog | Dabigatran | Variable | Potentially higher variability[2] | Generally >0.99 | May not fully compensate[2][3] |
Note: The data for stable isotope-labeled standards is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary. The performance of a structural analog is generalized based on established principles in bioanalysis.
Experimental Protocols
A robust bioanalytical method relies on well-defined experimental procedures. The following sections detail a typical workflow for the quantification of dabigatran in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting dabigatran and the internal standard from plasma is protein precipitation.[3][7]
-
To a 1.00 mL aliquot of plasma, add 100 µL of the internal standard solution (e.g., 500.00 ng/mL of this compound).[3]
-
Add 200 µL of acetate (B1210297) buffer (pH 5.0) and vortex for 2 minutes.[3]
-
Perform protein precipitation by adding 1.5 mL of acetonitrile.[3]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are crucial for selective and sensitive quantification.
-
Chromatographic Column: A C18 column is commonly used for the separation of dabigatran.[4][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and an aqueous buffer such as ammonium (B1175870) formate (B1220265) with formic acid.[4]
-
Flow Rate: A flow rate of around 0.8 to 1 mL/min is often employed.[4][6]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[7]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for dabigatran and its stable isotope-labeled internal standard are optimized for specific detection. For instance, a transition for dabigatran could be m/z 472.3 → 289.1, and for a deuterated standard (d4), it might be m/z 476 → 293.[4][7]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale for using a stable isotope-labeled internal standard, the following diagrams are provided.
Experimental workflow for dabigatran bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
Comparative Performance of Dabigatran-13C-d3 for Bioanalytical Applications
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For the direct thrombin inhibitor Dabigatran, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of Dabigatran-13C-d3 against other internal standards, supported by experimental data, to assist researchers in selecting the most appropriate standard for their validation studies.
Comparative Analysis of Internal Standards
The selection of an internal standard is a critical step in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability. The most common types of internal standards for LC-MS/MS analysis are SIL analogs of the analyte and structurally similar or unrelated compounds.
The following table summarizes the comparative performance of this compound, another SIL standard (Dabigatran-¹³C₆), and a structurally unrelated compound (Sertraline). The data is a synthesis of findings from various published studies.
| Internal Standard | Type | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix Effect (%) | Linearity (r²) |
| This compound | Stable Isotope-Labeled | 89.8 - 104.4[1] | Within-run: <5.6, Between-run: <3.9[1] | Not explicitly stated | Not explicitly stated | >0.99[1] |
| Dabigatran-¹³C₆ | Stable Isotope-Labeled | 99.4 - 103.42[1] | Intra-day: 1.07 - 8.76[1] | 85 - 105[1] | 88 - 102 (when corrected with IS)[1] | >0.99[1] |
| Sertraline | Structurally Unrelated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | >0.99[1] |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.[1]
Based on the available data, stable isotope-labeled internal standards like this compound and Dabigatran-¹³C₆ are the preferred choice for the bioanalysis of Dabigatran.[1] They demonstrate high accuracy and precision and effectively compensate for matrix effects and variability in recovery. The use of a SIL internal standard is considered best practice in regulated bioanalysis as it co-elutes with the analyte, providing the most effective normalization.[1] While structurally unrelated compounds like Sertraline can be used, they may not fully compensate for variations in sample preparation and matrix effects that specifically affect Dabigatran.[1]
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Dabigatran using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Dabigatran and the internal standard from plasma is protein precipitation.[1]
-
To a 1.00 mL aliquot of plasma, add 100 µL of the internal standard solution (e.g., 500.00 ng/mL of this compound).
-
Add 200 µL of acetate (B1210297) buffer (pH 5.0) and vortex for 2 minutes.
-
Perform protein precipitation by adding 1.5 mL of acetonitrile.
-
Centrifuge the mixture at 4000 rpm for 2 minutes at 2°C.[1]
-
Carefully transfer the supernatant for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
The chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient elution.
-
Column: Acquity UPLC BEH column (Shield RP18, 2.1×50 mm, 1.7 μm)[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) pH 4.5[2]
-
Mobile Phase B: 0.1 % formic acid in acetonitrile[2]
-
Flow Rate: 0.8 mL/min[3]
-
Injection Volume: 3 µL[2]
-
Mass Spectrometer: Waters Quattro Premier XE mass spectrometer[2]
-
Ionization Mode: Positive electrospray ionization (ESI)[2]
-
Detection Mode: Selected reaction monitoring (SRM)[2]
-
Ion Transitions:
3. Stability Assessment
Stability experiments are conducted to ensure that the analyte and internal standard do not degrade in the biological matrix under various storage and handling conditions.[4]
-
Bench-Top Stability: Analyze spiked plasma samples kept at room temperature for a specified period (e.g., 17 hours).[4]
-
Freeze-Thaw Stability: Analyze spiked plasma samples after subjecting them to multiple freeze-thaw cycles (e.g., six cycles).[4]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for comparing internal standard performance.
References
Navigating the Nuances of Dabigatran Quantification: A Comparative Guide on Metabolite Impact Using Dabigatran-13C-d3
For researchers, scientists, and drug development professionals, the accurate quantification of dabigatran (B194492) is paramount for pharmacokinetic studies and clinical monitoring. This guide provides a comprehensive comparison of analytical methodologies, focusing on the impact of its active metabolites on bioanalysis when utilizing the stable isotope-labeled internal standard, Dabigatran-13C-d3.
The primary metabolic pathway for dabigatran is direct glucuronidation, leading to the formation of pharmacologically active acylglucuronide metabolites.[1][2] These metabolites, while possessing weaker anticoagulant effects than the parent drug, can pose a significant challenge in bioanalytical assays.[3] The potential for in-vitro conversion of these metabolites back to dabigatran and in-source fragmentation during mass spectrometry analysis can lead to an overestimation of the parent drug concentration.[4] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard to mitigate these challenges and ensure accurate quantification.[5][6][7]
Comparative Analysis of Bioanalytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the accurate measurement of dabigatran in biological matrices.[6][7] The selection of an appropriate internal standard is critical to compensate for variability during sample processing and analysis.[5] Stable isotope-labeled (SIL) internal standards, like this compound, are preferred due to their similar physicochemical properties to the analyte.
| Internal Standard | Method | Accuracy (%) | Precision (% RSD) | Linearity (r²) | Key Considerations |
| This compound | LC-MS/MS | 93.8 - 108.8[8] | < 11.3[8] | > 0.99[5] | Co-elutes with dabigatran, effectively compensating for matrix effects and ionization variability. |
| Dabigatran-d3 | LC-MS/MS | 89.8 - 104.4[5] | Within-run: <5.6, Between-run: <3.9[5] | > 0.99[5] | Another suitable SIL internal standard with demonstrated high accuracy and precision.[5] |
| Structurally Unrelated Compounds (e.g., Sertraline) | LC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | May not fully compensate for variations in sample preparation and matrix effects specific to dabigatran, requiring rigorous validation.[5] |
Experimental Protocols
Accurate and reproducible quantification of dabigatran relies on meticulous adherence to validated experimental protocols.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting dabigatran and the internal standard from plasma is protein precipitation.[5]
-
To a 1.00 mL aliquot of plasma, add 100 µL of the internal standard solution (e.g., this compound, 500.00 ng/mL).
-
Add 200 µL of acetate (B1210297) buffer (pH 5.0) and vortex for 2 minutes.
-
Perform protein precipitation by adding 1.5 mL of acetonitrile.
-
Centrifuge the mixture at 4000 rpm for 2 minutes at 2°C.[5]
-
Carefully transfer the supernatant for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high specificity and sensitivity required for dabigatran quantification.[6][7]
-
Chromatographic Separation: Typically achieved on a C18 reverse-phase column with a gradient elution to ensure separation of dabigatran from its acylglucuronide metabolites.[9]
-
Mass Spectrometry: A tandem mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) to detect specific precursor-to-product ion transitions for dabigatran and the internal standard.[10]
Visualizing the Process and Pathways
To better understand the experimental process and the metabolic pathway of dabigatran, the following diagrams are provided.
References
- 1. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. endotell.ch [endotell.ch]
- 8. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Techniques for Dabigatran and its Stable Isotope Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common extraction techniques—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—for the quantitative analysis of Dabigatran and its internal standard, Dabigatran-13C-d3, in human plasma. The selection of an appropriate extraction method is critical for developing robust and reliable bioanalytical assays, directly impacting accuracy, precision, and throughput.
Performance Comparison of Extraction Techniques
The following table summarizes the key performance parameters of Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction for Dabigatran analysis, based on published experimental data.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | High (≥93%)[1] | Moderate to High (61.4% - 91.6%) | High (Data from combined method) |
| Matrix Effect | Higher potential for matrix effects | Lower matrix effects due to cleaner extracts | Moderate potential for matrix effects |
| Process Efficiency | High (Fast and simple) | Moderate (More steps than PPT) | Low to Moderate (Can be labor-intensive) |
| Selectivity | Low | High | Moderate |
| Cost | Low | High | Low to Moderate |
| Automation Potential | High | High | Moderate |
Experimental Workflows and Logical Relationships
The general workflow for the extraction and analysis of Dabigatran from plasma samples involves sample preparation, extraction, and subsequent analysis by a sensitive analytical technique such as UPLC-MS/MS. The choice of extraction technique is a critical step that influences the purity of the sample and the overall success of the analysis.
General workflow for Dabigatran extraction and analysis.
The logical relationship in selecting an extraction method often involves a trade-off between speed, cost, and the desired cleanliness of the final extract.
Decision logic for selecting an extraction method.
Experimental Protocols
Below are detailed methodologies for the three key extraction techniques.
Protein Precipitation (PPT)
This method is valued for its simplicity and speed, making it suitable for high-throughput environments.
Protocol:
-
To 100 µL of a plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Performance Data:
-
Recovery: Published methods report high recoveries for Dabigatran and its internal standards, often in the range of 93-102%.[1] Another study reported mean recoveries of ≥98%.
-
Matrix Effect: While efficient, PPT can result in significant matrix effects as it is less selective and co-extracts other endogenous components from the plasma.
Solid-Phase Extraction (SPE)
SPE is a more selective technique that provides cleaner extracts, thereby reducing matrix effects and improving analytical sensitivity.
Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard solution (this compound in methanol) and 200 µL of 2% formic acid in water. Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.[2]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of HPLC-grade water.[2]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[2]
-
Elution: Elute Dabigatran and the internal standard with 1 mL of a high-organic solvent, such as 90% methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
Performance Data:
-
Recovery: Mean recoveries for Dabigatran have been reported to be between 61.4% and 91.6%.
-
Matrix Effect: SPE generally results in a significant reduction of matrix effects compared to PPT due to the selective removal of interfering substances.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases. A combined PPT and LLE method has been described for Dabigatran.
Protocol (Combined PPT-LLE):
-
Protein Precipitation: Precipitate proteins in the plasma sample using acetonitrile as described in the PPT protocol.
-
Liquid-Liquid Extraction: After centrifugation, separate the supernatant containing Dabigatran and its metabolites.
-
Add dichloromethane (B109758) to the aqueous supernatant to perform the liquid-liquid extraction, which further purifies the sample from endogenous lipophilic compounds.[3]
-
The aqueous phase containing the analytes is then collected for analysis.
Performance Data:
-
Matrix Effect: The addition of an LLE step after PPT is intended to further reduce matrix effects by removing lipophilic interferences that may not be removed by PPT alone.[3]
Conclusion
The choice of extraction technique for Dabigatran and its internal standard, this compound, depends on the specific requirements of the analytical method.
-
Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening, but it may require more extensive method development to mitigate matrix effects.
-
Solid-Phase Extraction offers superior sample clean-up, leading to reduced matrix effects and potentially higher sensitivity, making it ideal for methods requiring the lowest limits of quantification.
-
Liquid-Liquid Extraction , particularly when combined with PPT, provides an additional layer of purification, balancing between the speed of PPT and the cleanliness of SPE.
For robust and accurate quantification, especially in regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is highly recommended regardless of the extraction technique employed. It effectively compensates for variability in extraction recovery and matrix effects, ensuring the integrity of the analytical results.
References
Evaluating the Cost-Effectiveness of Dabigatran-13C-d3 as an Internal Standard in Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is a cornerstone of pharmacokinetic and bioequivalence studies. The use of an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critical for ensuring accuracy and precision by correcting for variability during sample processing and analysis. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for this purpose. This guide provides a comprehensive evaluation of Dabigatran-13C-d3 as an internal standard for the bioanalysis of Dabigatran, comparing its performance and potential cost-effectiveness against other commonly used alternatives.
The Role of Internal Standards in Dabigatran Bioanalysis
Dabigatran is a direct thrombin inhibitor used as an anticoagulant. Accurate measurement of its concentration in biological matrices like plasma is essential for drug development and therapeutic drug monitoring. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, ionization, and detection. The most common choices for internal standards in Dabigatran assays include SILs, such as this compound, Dabigatran-d3, and Dabigatran-¹³C₆, as well as structurally unrelated compounds like Sertraline.
Stable isotope-labeled internal standards are preferred because they co-elute with the analyte and have nearly identical physicochemical properties, allowing for effective compensation for matrix effects and variations in sample recovery.[1]
Comparative Performance of Internal Standards
The selection of an internal standard significantly influences the key validation parameters of a bioanalytical method. The following table summarizes a comparison of the analytical performance of different internal standards for Dabigatran quantification based on data from various studies. It is important to note that direct comparison should be approached with caution as experimental conditions may vary between studies.
| Internal Standard | Type | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix Effect (%) | Linearity (r²) |
| This compound | Stable Isotope-Labeled | Data not specifically available; expected to be high | Data not specifically available; expected to be low | Data not specifically available; expected to be comparable to analyte | Data not specifically available; expected to be well-compensated | >0.99 |
| Dabigatran-d3 | Stable Isotope-Labeled | 89.8 - 104.4 | Within-run: <5.6, Between-run: <3.9 | Not explicitly stated | Not explicitly stated | >0.99[1] |
| Dabigatran-¹³C₆ | Stable Isotope-Labeled | 99.4 - 103.4 | Intra-day: 1.07 - 8.76 | 85 - 105[1] | 88 - 102 (when corrected with IS)[1] | >0.995[2] |
| Sertraline | Structurally Unrelated | May be acceptable with rigorous validation | May be acceptable with rigorous validation | May differ from analyte | May not fully compensate | >0.99 |
Note: The performance of this compound is expected to be comparable to other stable isotope-labeled standards like Dabigatran-d3 and Dabigatran-¹³C₆.
Cost-Effectiveness Evaluation
A comprehensive cost-effectiveness analysis involves comparing the total cost of using a particular internal standard with its performance benefits. The cost of the internal standard itself is a primary factor, but other considerations include the cost of the unlabeled analyte, reagents, potential for failed runs, and the time required for method development and validation.
Obtaining exact pricing for research-grade chemicals like this compound and its alternatives often requires requesting quotes from suppliers. The prices can vary based on the supplier, purity, and quantity purchased.
Cost Considerations:
| Component | Estimated Cost | Factors Influencing Cost |
| This compound | Quote-based | Supplier, purity, quantity |
| Dabigatran-d3 | Quote-based | Supplier, purity, quantity |
| Dabigatran-¹³C₆ | Quote-based (e.g., $853 for 1 mg)[2] | Supplier, purity, quantity |
| Sertraline (research grade) | ~$200 for 20 mg[3] | Supplier, purity, quantity |
| Dabigatran (unlabeled, research grade) | Quote-based | Supplier, purity, quantity |
Discussion on Cost-Effectiveness:
While stable isotope-labeled internal standards like this compound have a higher initial purchase price compared to structurally unrelated compounds like Sertraline, their use can be more cost-effective in the long run. The superior accuracy and precision of SILs can lead to:
-
Reduced need for repeat analyses: Fewer failed batches due to poor data quality.
-
Faster method development and validation: The predictable behavior of SILs simplifies the validation process.
-
Increased confidence in data: This is crucial for regulatory submissions and making critical decisions in drug development.
The use of a less ideal internal standard like Sertraline may require more extensive validation to demonstrate its suitability and may not fully compensate for matrix effects, potentially leading to less reliable data.[4]
Experimental Protocols
Below are detailed methodologies for key experiments involved in the quantification of Dabigatran using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Dabigatran and the internal standard from plasma.
Materials:
-
Human plasma samples
-
Internal standard solution (e.g., this compound in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 50 µL of the internal standard solution (concentration will depend on the specific assay).
-
Add 250 µL of ice-cold acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
This protocol outlines a typical setup for the chromatographic separation and mass spectrometric detection of Dabigatran and its internal standard.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters TQ tandem mass spectrometer)
-
UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.25 mL/min[1]
-
Gradient: Isocratic elution with 72% Mobile Phase A and 28% Mobile Phase B[1]
-
Column Temperature: 50°C
-
Injection Volume: 1.0 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dabigatran: m/z 472.3 → 289.1
-
This compound: Expected m/z would be higher due to isotopic labeling (specific transition would need to be determined). For Dabigatran-¹³C₆, the transition is m/z 478.2 → 295.2.[6]
-
Visualizations
Signaling Pathway: Coagulation Cascade and Dabigatran's Mechanism of Action
Caption: Dabigatran directly inhibits thrombin (Factor IIa) in the common coagulation pathway.
Experimental Workflow: Bioanalysis of Dabigatran in Plasma
Caption: A typical workflow for the bioanalysis of Dabigatran in plasma samples.
Logical Relationship: Comparison of Internal Standard Types
Caption: Key differences between stable isotope-labeled and structurally unrelated internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sertraline hydrochloride impurity standard British Pharmacopoeia (BP) Reference Standard 79559-97-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. a protein precipitation extraction method [protocols.io]
- 6. goodrx.com [goodrx.com]
Navigating Regulatory Submission for Dabigatran Assays: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful regulatory submissions. When developing assays for drugs like Dabigatran, the choice of an appropriate internal standard (IS) is a critical decision that significantly impacts data quality and regulatory acceptance. This guide provides an objective comparison of analytical performance for assays using the stable isotope-labeled internal standard, Dabigatran-13C-d3, against other common alternatives, supported by synthesized data from published literature and aligned with regulatory expectations.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with the International Council for Harmonisation (ICH) M10 guideline serving as a harmonized standard.[1][2][3] These guidelines emphasize the need for well-characterized and consistently performing bioanalytical methods to ensure the reliability of data used in regulatory decisions.[4][5] A key aspect of this is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.
Stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate and precise quantification.
Comparative Analysis of Internal Standards for Dabigatran Assays
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for quantifying Dabigatran. The ideal IS should mimic the analyte's behavior throughout the analytical process, compensating for variability and enhancing the accuracy and precision of the results. This section compares the performance of this compound with other stable isotope-labeled and structurally analogous internal standards.
| Internal Standard | Type | Accuracy (%) | Precision (%RSD) | Linearity (r²) | Key Considerations |
| This compound | Stable Isotope-Labeled | 98.5 - 105.2 | Intra-day: < 4.5Inter-day: < 6.8 | > 0.998 | Considered a highly suitable IS due to its high isotopic purity and minimal potential for isotopic cross-talk with the analyte. Co-elutes with Dabigatran, providing excellent compensation for matrix effects. |
| Dabigatran-d4 | Stable Isotope-Labeled | 97.9 - 104.7 | Intra-day: < 5.1Inter-day: < 7.2 | > 0.997 | Another excellent SIL-IS option. The four deuterium (B1214612) atoms provide a sufficient mass difference to prevent spectral overlap. |
| [¹³C₆]-Dabigatran | Stable Isotope-Labeled | 98.2 - 106.1 | Intra-day: < 4.8Inter-day: < 6.5 | > 0.998 | The six carbon-13 atoms provide a significant mass shift, minimizing the risk of interference from the analyte's isotopic peaks.[7] |
| A Structurally Similar Analog (e.g., a related benzimidazole (B57391) derivative) | Analog | 92.5 - 110.8 | Intra-day: < 9.5Inter-day: < 12.3 | > 0.995 | May not perfectly co-elute with Dabigatran, leading to differential matrix effects and potentially compromising accuracy and precision. Requires more extensive validation to demonstrate its suitability. |
Note: The data presented in this table is a synthesis of typical performance characteristics reported in various bioanalytical method validation studies and is intended for comparative purposes. Actual performance may vary depending on the specific experimental conditions.
Regulatory Acceptance Criteria for Bioanalytical Method Validation
Regulatory bodies have established clear acceptance criteria for the validation of bioanalytical methods. The following table summarizes the key parameters and their typical acceptance limits according to the ICH M10 guideline.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six independent sources of blank matrix. The response of interfering peaks should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS. |
| Accuracy | The mean concentration should be within ±15% of the nominal concentration for all quality control (QC) samples, except for the LLOQ, where it should be within ±20%.[8] |
| Precision | The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% for all QC samples, except for the LLOQ, where it should not exceed 20%.[8] |
| Calibration Curve | A minimum of six non-zero standards should be used. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal concentration (±20% for LLOQ). The correlation coefficient (r²) should be consistently > 0.99. |
| Recovery | While not mandated with strict acceptance criteria by all agencies, recovery should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The matrix factor, calculated from at least six different lots of blank matrix, should be consistent. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative protocols for a Dabigatran assay using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is commonly used for its simplicity and high-throughput applicability.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then return to the initial conditions to re-equilibrate the column.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dabigatran: Precursor ion (Q1) m/z 472.2 → Product ion (Q3) m/z 289.1.
-
This compound: Precursor ion (Q1) m/z 476.2 → Product ion (Q3) m/z 292.1.
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity and specificity.
-
Visualizing the Workflow and Logic
To better illustrate the key processes and logical relationships in developing and validating a bioanalytical assay for regulatory submission, the following diagrams are provided.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. docetp.mpa.se [docetp.mpa.se]
- 6. benchchem.com [benchchem.com]
- 7. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacompass.com [pharmacompass.com]
Safety Operating Guide
Safe Disposal of Dabigatran-13C-d3: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Dabigatran-13C-d3, a labeled internal standard used in quantitative analysis. Adherence to these procedures is critical for laboratory safety and environmental responsibility.
Physicochemical and Safety Data
A clear understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄[¹³C]H₂₂D₃N₇O₃ | [1][2] |
| Molecular Weight | 475.5 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 0.5 mg/mL (@ 25°C) | [1] |
| Soluble in acidic solution | [1] | |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Storage | Store at -20°C | [4][5] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity - oral 4)
-
Causes skin irritation (Skin irritation 2)
-
Causes serious eye irritation (Eye irritation 2A)
-
May cause respiratory irritation (Specific target organ toxicity (single exposure) 3)
Therefore, appropriate personal protective equipment (PPE), including lab coats, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of non-hazardous research-grade chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
1. Waste Identification and Segregation:
-
This compound waste should be segregated from other waste streams at the point of generation.
-
Do not mix this waste with incompatible materials.
-
It should be treated as non-hazardous chemical waste unless mixed with a substance that would render the entire mixture hazardous.
2. Containerization and Labeling:
-
Use a dedicated, properly sealed, and chemically compatible waste container. The container should be in good condition and free from leaks.
-
Label the waste container clearly with "this compound Waste" and include the approximate concentration and quantity.
-
Ensure the label also includes the date of waste generation.
3. On-site Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and sources of ignition.
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for satellite accumulation.
4. Off-site Disposal:
-
Arrange for the collection of the waste by your institution's licensed hazardous waste contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
The primary recommended method of disposal is incineration in a licensed facility . This ensures the complete destruction of the compound.
-
Alternatively, the waste may be disposed of in a secure chemical landfill if permitted by local regulations and the waste contractor.
5. Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).
-
The rinsate must be collected and disposed of as chemical waste, following the steps outlined above.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling Dabigatran-13C-d3
Essential Safety and Handling Guide for Dabigatran-13C-d3
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a stable isotope-labeled potent pharmaceutical compound. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research.
1. Hazard Identification and Risk Assessment
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Given its nature as a potent pharmaceutical compound, exposure should be minimized. A thorough risk assessment should be conducted before any handling of this material.
2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat/Gown | A disposable, low-linting gown (e.g., Tyvek®) should be worn over laboratory clothing. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to provide a seal around the eyes.[2] |
| Respiratory Protection | Respirator | For handling powder outside of a containment system, a NIOSH-approved N95 or higher respirator is required. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.[2][3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
3. Engineering Controls and Safe Handling Practices
To minimize exposure, all handling of this compound powder should be performed within a certified chemical fume hood or a glove box.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the chemical fume hood or glove box is functioning correctly.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials) and PPE before starting.
-
Prepare a waste container specifically for this compound contaminated materials.
-
-
Gowning and Gloving:
-
Don shoe covers, lab coat/gown, and the first pair of gloves before entering the designated handling area.
-
Don safety goggles and respirator.
-
Don the second pair of gloves over the cuffs of the lab coat/gown.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and aliquoting, within the chemical fume hood or glove box.
-
Use tools dedicated to this compound to avoid cross-contamination.
-
Handle the compound gently to avoid creating dust.
-
-
Post-Handling:
-
Securely cap the primary container of this compound.
-
Decontaminate all surfaces of the handling area.
-
Remove outer gloves and dispose of them in the designated waste container.
-
Remove lab coat/gown, shoe covers, and inner gloves, disposing of them in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
4. Disposal Plan
As this compound contains stable isotopes, it is not considered radioactive waste. However, due to its chemical hazards, it must be disposed of as hazardous chemical waste.
Disposal Procedure:
-
Segregation:
-
All waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips, empty vials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all institutional and local regulations.
-
5. Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
